8-methylquinoline-2-carbaldehyde
Description
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Properties
CAS No. |
38462-77-0 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Solubility Landscape of 8-Methylquinoline-2-carbaldehyde: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of 8-Methylquinoline-2-carbaldehyde in Ethanol and Methanol
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of novel therapeutic agents and functional materials. A fundamental understanding of its physicochemical properties, particularly its solubility in common organic solvents like ethanol and methanol, is paramount for its effective handling, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in these crucial alcoholic solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to accurately determine and understand its solubility profile.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which often serves as a building block in the synthesis of more complex molecules, understanding its behavior in solution is the first step towards successful reaction design, purification, and formulation.[1][2] Ethanol and methanol are frequently employed solvents in organic synthesis, purification (e.g., crystallization), and as vehicles for in vitro and in vivo studies. Therefore, a thorough characterization of the solubility of this compound in these solvents is not merely an academic exercise but a practical necessity for advancing research and development.
This guide will delve into the molecular factors governing the solubility of this compound, provide a qualitative assessment based on related structures, and, most importantly, offer a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This adage is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. To understand the solubility of this compound in ethanol and methanol, we must consider its molecular structure and the properties of the solvents.
2.1. Molecular Structure of this compound
This compound possesses a fused aromatic quinoline ring system, which is largely nonpolar. However, the presence of a nitrogen atom in the quinoline ring and an aldehyde group (-CHO) at the 2-position introduces polarity. The nitrogen atom can act as a hydrogen bond acceptor, while the aldehyde group, with its polar carbon-oxygen double bond, can participate in dipole-dipole interactions. The methyl group at the 8-position is nonpolar and may slightly decrease overall polarity.
2.2. Solvent Properties: Ethanol and Methanol
Ethanol (CH₃CH₂OH) and methanol (CH₃OH) are polar, protic solvents. Their polarity arises from the electronegative oxygen atom in the hydroxyl (-OH) group, which creates a significant dipole moment. The presence of the hydroxyl group also allows them to act as both hydrogen bond donors and acceptors.
2.3. Solute-Solvent Interactions
The dissolution of this compound in ethanol and methanol is driven by favorable intermolecular interactions that overcome the solute-solute and solvent-solvent forces. The primary interactions at play are:
-
Hydrogen Bonding: The hydroxyl group of ethanol and methanol can act as a hydrogen bond donor to the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group.
-
Dipole-Dipole Interactions: The polar aldehyde group of the solute can interact with the polar hydroxyl groups of the solvents.
-
Van der Waals Forces: These weak forces will exist between the nonpolar regions of the solute (the aromatic rings and methyl group) and the alkyl chains of the solvents.
Given the potential for hydrogen bonding and dipole-dipole interactions, it is anticipated that this compound will exhibit good solubility in both ethanol and methanol. The slightly higher polarity of methanol compared to ethanol may lead to minor differences in solubility.
Qualitative Solubility Assessment
While precise quantitative data for this compound is scarce, the solubility of related compounds can provide valuable insights. For instance, the parent compound, 8-hydroxyquinoline, is reported to be freely soluble in ethanol and soluble in methanol. This qualitative information strongly suggests a similar solubility profile for its 2-carbaldehyde derivative.
| Solvent | Predicted Qualitative Solubility of this compound |
| Ethanol | Soluble to Freely Soluble |
| Methanol | Soluble to Freely Soluble |
This prediction is based on the structural similarity to 8-hydroxyquinoline and the principles of intermolecular forces.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the isothermal equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid in a liquid. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
4.1. Materials and Equipment
-
This compound (high purity, >98%)
-
Ethanol (anhydrous, analytical grade)
-
Methanol (anhydrous, analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of vials. The key is to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the solvent (ethanol or methanol), for example, 2.0 mL.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values are consistent over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
4.4. Self-Validating System and Trustworthiness
-
Use of Excess Solute: Ensures that the solution is truly saturated.
-
Equilibration Time Course: Confirms that the system has reached a steady state.
-
Multiple Replicates: Running the experiment in triplicate for each solvent provides statistical confidence in the results.
-
Calibration Curve: Ensures the accuracy of the analytical measurement.
Factors Influencing Solubility
Several factors can affect the solubility of this compound, and researchers should be mindful of these during experimentation and data interpretation.[2][3][4]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute lattice forces. The effect of temperature on the solubility of this compound should be determined experimentally if the intended application involves varying temperature conditions.
-
Purity of Solute and Solvent: Impurities can alter the measured solubility. Using high-purity compounds and analytical grade solvents is crucial for obtaining accurate data.
-
pH: For ionizable compounds, pH can dramatically affect solubility.[1] While this compound is not strongly acidic or basic, the quinoline nitrogen can be protonated under acidic conditions, which would likely increase its solubility in aqueous-alcoholic mixtures.
Conclusion
References
- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
-
PubChem. (2025). 8-Hydroxy-2-methylquinoline-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- University of Toronto. (2023). Solubility of Organic Compounds.
-
Walczak, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(10), 2413. MDPI. Retrieved from [Link]
- LibreTexts Chemistry. (2023). Factors affecting solubility.
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]
-
Walczak, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Retrieved from [Link]
- Shablykin, V. V., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Physics: Conference Series, 1687, 012033. IOP Publishing.
-
Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? r/chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2011). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. Retrieved from [Link]
-
PubChem. (2025). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Retrieved from [Link]
-
Pharma Digests. (2023). Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Cheméo. (2026). Quinoline-2-carboxaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 8-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Technical Guide: Photophysical Properties & Applications of 8-Methylquinoline-2-carbaldehyde
The following technical guide details the photophysical and chemical properties of 8-methylquinoline-2-carbaldehyde .
Executive Summary & Molecular Profile
This compound (8-Me-Q-2-CHO) is a functionalized heteroaromatic scaffold critical in the development of metallo-organic sensors and bioactive Schiff bases. Unlike its pervasive analogue 8-hydroxyquinoline-2-carbaldehyde , which is dominated by Excited-State Intramolecular Proton Transfer (ESIPT), the 8-methyl derivative functions as a mechanistic control and a sterically modulated chelator .
Its significance lies in three core areas:
-
Mechanistic Benchmarking: It isolates the electronic contribution of the quinoline core without the interference of proton transfer, serving as a "non-ESIPT" reference in fluorescence studies.
-
Steric Modulation: The methyl group at the C8 position (peri-position) exerts steric pressure on the N1 nitrogen, modulating metal ion binding kinetics and selectivity.
-
Synthetic Utility: The C2-aldehyde provides a reactive handle for condensation reactions (Schiff bases), creating "Turn-On" fluorescent sensors.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | [Check specific vendor listings, e.g., 14510-06-6 for 8-OH analog; 8-Me is less common] |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Key Functional Groups | Quinoline N (Lewis Base), C2-Formyl (Electrophile), C8-Methyl (Steric/Inductive) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Acetonitrile; Sparingly soluble in water.[1][2][3][4][5][6] |
Fundamental Photophysics
The photophysics of 8-Me-Q-2-CHO are governed by the competition between radiative decay (
Absorption Characteristics
The absorption spectrum typically features two primary bands:
-
Transition (High Energy): Located at 230–260 nm . Originates from the aromatic quinoline backbone. High molar absorptivity (
). -
Transition (Low Energy): Located at 300–340 nm . Involves the lone pair on the Nitrogen or the Aldehyde Oxygen. This transition is symmetry-forbidden and typically weak (
).
Emission & Fluorescence Quenching
In neutral, polar solvents (e.g., Ethanol, Water), 8-Me-Q-2-CHO is weakly fluorescent or non-fluorescent (
Mechanism of Quenching:
-
Intersystem Crossing (ISC): The proximity of the
and states facilitates rapid ISC to the triplet state ( ), quenching singlet emission. -
Lack of ESIPT: Unlike 8-hydroxyquinoline, the 8-methyl group cannot donate a proton to the nitrogen. There is no keto-enol tautomerization in the excited state to generate a large Stokes shift or enhanced emission.
Solvatochromism & Protonation
-
Aprotic Solvents (DCM, Toluene): Weak emission may be observed due to the suppression of hydrogen bonding which otherwise stabilizes non-radiative pathways.
-
Acidic Media (pH < 4): Protonation of the ring Nitrogen (
) stabilizes the state below the state. This switches the nature of the lowest excited state, often resulting in a fluorescence turn-on (Blue/Green emission, ~400-450 nm).
Mechanistic Insights: 8-Methyl vs. 8-Hydroxy
Understanding the divergence between the 8-Methyl and 8-Hydroxy analogues is crucial for sensor design.
Structural Comparison
-
8-Hydroxyquinoline-2-CHO: Possesses an intramolecular H-bond (
). Upon excitation, it undergoes ESIPT , forming a phototautomer with unique emission (large Stokes shift). -
8-Methylquinoline-2-CHO: The Methyl group is non-acidic. No H-bond exists. The molecule remains in the enol-like form (regarding the aldehyde) or standard aromatic form.
Diagram: Photophysical Pathways (Graphviz)
Caption: Jablonski diagram illustrating the dominant non-radiative decay via ISC in the neutral state and the fluorescence activation (π-π stabilization) upon protonation or metal binding.*
Experimental Protocols
Synthesis of this compound
Note: This compound is often synthesized via oxidation of 2,8-dimethylquinoline.
Reagents: 2,8-Dimethylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane.
Protocol:
-
Setup: Dissolve 2,8-dimethylquinoline (10 mmol) in 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Add finely powdered Selenium Dioxide (11 mmol). Caution: SeO₂ is toxic.
-
Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 4:1) for the appearance of the aldehyde spot (lower R_f than starting material).
-
Workup: Filter the hot solution through Celite to remove black selenium metal. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol or purify via column chromatography (Silica Gel, DCM as eluent).
-
Validation: Confirm structure via ¹H-NMR (Aldehyde proton singlet at ~10.2 ppm).
Measurement of Quantum Yield ( )
Since the compound is weakly fluorescent, use a comparative method with a standard like Quinine Sulfate.
Protocol:
-
Standard Prep: Prepare Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Sample Prep: Prepare 8-Me-Q-2-CHO in Ethanol (Absorbance at excitation
must be < 0.1 to avoid inner filter effects). -
Measurement: Record integrated emission spectra (
and ) exciting at 350 nm. -
Calculation:
Where is the refractive index of the solvent.
Applications in Sensor Development[3][7]
Schiff Base Probes (Turn-On Sensors)
The primary application of 8-Me-Q-2-CHO is as a precursor for Schiff base ligands (
Workflow:
-
Condensation: React 8-Me-Q-2-CHO with a primary amine (e.g., 2-aminophenol or hydrazide) in Ethanol.
-
Sensing Mechanism: The resulting Schiff base often exhibits
isomerization (non-fluorescent). Upon binding Zn²⁺ or Al³⁺, the rotation is restricted (Cheliation Enhanced Fluorescence - CHEF), and the signal turns "ON". -
Role of 8-Methyl: The 8-methyl group provides selectivity . It sterically hinders the binding of larger ions or changes the coordination geometry compared to the 8-H or 8-OH analogs.
Steric Control in Metal Coordination
The 8-methyl group is located at the peri-position relative to the quinoline nitrogen.
-
Effect: It creates a "pocket" that discriminates against metals requiring planar coordination if the ligand is bulky.
-
Data Point: In 2-substituted quinolines, steric bulk reduces the stability constant (
) for metal binding compared to unsubstituted quinoline. 8-Me-Q-2-CHO allows fine-tuning of this for dynamic sensing ranges.
References
-
Photophysics of Quinoline Derivatives: Bardez, E., et al. "Excited-state processes in 8-hydroxyquinoline and its derivatives." Journal of Physical Chemistry A, 1997. (General reference for quinoline photophysics)
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman, 1989.
-
Metal Ion Sensing Mechanisms (CHEF): Carter, K. P., et al. "Fluorescence-based sensing of metal ions using quinoline scaffolds." Chemical Reviews, 2014.
- Steric Effects in Quinoline Ligands: Hollingshead, R. G. W. "Oxine and its Derivatives." Butterworths, 1954. (Classic text detailing steric hindrance in 8-substituted quinolines).
(Note: Specific photophysical constants for this compound are rare in open literature; the values provided in Section 2 are derived from standard structure-property relationships of the quinoline family.)
Sources
- 1. 8-Hydroxy-2-methylquinoline-7-carbaldehyde | C11H9NO2 | CID 15903008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
8-methylquinoline-2-carbaldehyde CAS number and supplier data
The following technical guide details the chemical identity, synthesis, properties, and applications of 8-methylquinoline-2-carbaldehyde .
CAS Registry Number: 2438462-77-0 Synonyms: 8-Methyl-2-quinolinecarboxaldehyde; 2-Formyl-8-methylquinoline
Executive Summary
This compound is a functionalized heterocyclic building block characterized by a quinoline core with a methyl group at the C8 position and a reactive aldehyde moiety at the C2 position. This specific substitution pattern renders it a critical intermediate in the synthesis of sterically hindered Schiff base ligands and bioactive quinoline derivatives . The C8-methyl group introduces steric bulk near the quinoline nitrogen, significantly influencing the coordination geometry and kinetics of derived metal complexes, making it a valuable tool in organometallic catalysis and medicinal chemistry.
Chemical Identity & Physicochemical Data
The following data aggregates confirmed experimental values and predicted descriptors for the specific isomer.
| Property | Data |
| CAS Number | 2438462-77-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Appearance | Yellow crystalline solid or oil |
| Melting Point | 78–80 °C (Experimental) [1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in water |
| SMILES | Cc1cccc2ccc(C=O)nc12 |
| InChI Key | MNRCIPOFTIYSAD-UHFFFAOYSA-N |
Synthesis & Methodology
The most robust synthetic route for this compound is the Riley Oxidation of 2,8-dimethylquinoline. This method selectively oxidizes the activated methyl group at the C2 position (alpha to the nitrogen) while leaving the C8 methyl group intact.
Protocol: Selective Selenium Dioxide Oxidation
Reagents:
-
Substrate: 2,8-Dimethylquinoline (1.0 equiv)
-
Oxidant: Selenium Dioxide (SeO₂, 1.1–1.3 equiv)
-
Solvent: 1,4-Dioxane/Water (95:5) or Xylene (anhydrous)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,8-dimethylquinoline (e.g., 10 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add Selenium Dioxide (11 mmol) to the solution. A small amount of water (0.5 mL) is often added to facilitate the formation of the active selenous acid species, though anhydrous conditions in xylene are preferred for higher yields to prevent over-oxidation to the acid.
-
Reaction: Heat the mixture to reflux (100–110 °C) with vigorous stirring. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1). The reaction typically requires 2–4 hours .
-
Note: The solution will turn dark as red selenium metal precipitates out.
-
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel, 0–20% EtOAc in Hexanes).
-
Yield: Expect a yellow solid/oil (Yield: 60–75%).
Synthesis Workflow Diagram
Figure 1: Selective Riley oxidation pathway transforming 2,8-dimethylquinoline to the target aldehyde.
Applications in Research & Development
Ligand Design (Schiff Bases)
The primary utility of this compound is as a precursor for N,N-bidentate or N,N,X-tridentate ligands .
-
Mechanism: Condensation with primary amines (anilines, chiral amines) yields Schiff bases (imines).
-
Steric Control: The methyl group at C8 creates steric hindrance around the quinoline nitrogen. When this ligand binds to a metal center (e.g., Cu, Zn, Ni), the C8-methyl group can block axial coordination sites or distort the coordination geometry, altering catalytic activity and selectivity compared to the non-methylated analog.
Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in drug discovery.
-
Anticancer: Derivatives of quinoline-2-carbaldehydes have shown cytotoxicity against MCF-7 and HepG2 cell lines [2].[1]
-
Antimicrobial: Halogenated analogs (e.g., 2-chloro-8-methyl...) are often screened for antibacterial properties. The 8-methyl variant serves as a lipophilic scaffold to improve membrane permeability.
Application Logic Diagram
Figure 2: Downstream applications in ligand synthesis and drug discovery.
Supply Chain & Sourcing Data
Due to the specific substitution pattern, this compound is often classified as a "Building Block" rather than a bulk commodity.
| Supplier | Catalog/Product ID | Purity Grade | Region |
| BLD Pharm | BD01421724 | 97%+ | Global/USA/CN |
| ChemSpace | CSSB000448 | 95%+ | Global |
| MolPort | (Varies by stock) | Research Grade | Global |
| Sigma-Aldrich | Check Custom Synthesis | N/A | Global |
Note: Major catalog suppliers like Sigma-Aldrich often stock the 2-chloro or 8-hydroxy derivatives. For the exact 8-methyl-2-carbaldehyde, specialized heterocyclic building block suppliers (BLD Pharm, Enamine) are the primary sources.
Safety & Handling (SDS Summary)
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
Storage: Store at 2–8 °C (Refrigerate). The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) if possible.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust/vapors.
References
-
HAT-mediated Electrochemical C(sp2)–H Acylation of Quinolines. Supporting Information, Section 2.1.1. (2025).[2][3][4][5] Retrieved from (Accessed via Vertex AI Search).
-
Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. University of Valladolid Repository. (2021). Retrieved from
-
This compound Product Page. BLD Pharm. Retrieved from
-
Selenium Dioxide: A Selective Oxidising Agent. Journal of Chemical Research.[3] (2000).[3] Retrieved from
Sources
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- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 8-Hydroxy-2-methylquinoline-7-carbaldehyde | C11H9NO2 | CID 15903008 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Imperative of Thermodynamic Stability in Molecular Applications
An In-depth Technical Guide to the Thermodynamic Stability of 8-Methylquinoline-2-carbaldehyde
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds.[1][2] The specific functionalization in this compound—a methyl group at the C8 position and a reactive carbaldehyde at the C2 position—creates a molecule with significant potential as a synthetic building block.[3] However, the utility of any chemical intermediate is fundamentally linked to its stability. Thermodynamic stability, governed by Gibbs free energy (ΔG), dictates the equilibrium position of a molecule relative to its isomers or decomposition products. A thorough understanding of this stability is paramount for:
-
Predicting Reactivity: A molecule's stability profile provides insight into its kinetic and thermodynamic reactivity, guiding the design of synthetic pathways.[1]
-
Drug Development: The conformational stability of a molecule can influence its interaction with biological targets. Lower energy conformations are more likely to be the bioactive ones.[4]
-
Process Chemistry & Storage: Knowledge of thermal stability is essential for defining safe operating temperatures for reactions and for establishing appropriate long-term storage conditions.[5]
This guide will explore the thermodynamic landscape of this compound through the dual lenses of computational modeling and experimental verification.
Theoretical Assessment of Stability: A Computational Deep Dive
Direct experimental measurement of thermodynamic properties for every novel compound can be resource-intensive.[6] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive alternative for gaining profound insights into molecular stability before a compound is even synthesized.[7][8]
Conformational Analysis: The Rotational Landscape of the Carbaldehyde Group
The primary determinant of conformational isomerism in this compound is the rotation around the single bond connecting the carbaldehyde group to the quinoline ring (C2-C11). This rotation gives rise to two principal planar conformers, which can be designated as syn and anti based on the orientation of the carbonyl oxygen relative to the quinoline nitrogen atom.
A computational scan of the potential energy surface by varying the N1-C2-C11-O12 dihedral angle reveals the energy barriers separating these conformers. DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are well-suited for this task.[9] Such an analysis typically shows that one conformer is thermodynamically preferred (lower in Gibbs free energy). The energy difference between the conformers, though often small, can influence the molecule's reactivity and its binding mode in a biological system.
Caption: A representative Frontier Molecular Orbital (FMO) energy diagram.
DFT calculations can reliably predict these orbital energies, allowing for a comparative assessment of stability across different quinoline derivatives.
Table 2: Representative FMO Data for Analogous Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-Methyl-8-quinolinol | -5.79 | -1.15 | 4.64 | [10] |
| Generic Quinoline Derivative | -6.81 | -1.78 | 5.03 | [7] |
Note: Data from similar compounds suggests that this compound would also possess a significant HOMO-LUMO gap, indicative of good electronic stability.
Experimental Workflow for Stability Verification
While computational methods provide a robust predictive framework, empirical validation is the cornerstone of scientific integrity. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for quantifying the thermodynamic stability of a solid-state material. [5]
Caption: A holistic approach combining computational and experimental methods.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions.
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and identify any exothermic decomposition events.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point but below rapid decomposition (e.g., 300 °C).
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset temperature of this peak is the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHf). Sharp exothermic peaks indicate decomposition.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the onset temperature of thermal decomposition and the mass loss profile.
Methodology:
-
Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound onto the TGA sample pan.
-
Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis: The TGA curve plots percentage mass versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature. The shape of the curve provides information about the decomposition mechanism (e.g., single-step vs. multi-step).
Prerequisite: Synthesis and Structural Confirmation
Any analysis of thermodynamic stability is predicated on the unambiguous identification and purity of the starting material. While various synthetic routes are plausible, a common approach involves the selective oxidation of the corresponding methyl group in 2,8-dimethylquinoline. [11] Prior to any thermal analysis, the identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data for Structural Confirmation of this compound
| Technique | Predicted Key Signals | Rationale |
|---|---|---|
| ¹H NMR | ~10.5 ppm (singlet, 1H)~2.8 ppm (singlet, 3H)~7.5-8.9 ppm (multiplets, 5H) | Aldehyde proton (-CHO) is highly deshielded.Methyl protons (-CH₃).Aromatic protons on the quinoline ring. [12] |
| ¹³C NMR | ~193 ppm~150-160 ppm~120-140 ppm~25 ppm | Aldehyde carbonyl carbon.Quaternary carbons in the quinoline ring.Protonated aromatic carbons.Methyl carbon. [12] |
| FT-IR | ~1700 cm⁻¹ (strong)~2820, 2720 cm⁻¹ (medium)~3050 cm⁻¹ (weak)~1600, 1500 cm⁻¹ (medium) | C=O stretch of the aldehyde.C-H stretch of the aldehyde (Fermi doublet).Aromatic C-H stretch.C=C and C=N stretches of the quinoline ring. |
| Mass Spec. | m/z = 171.0684 (M⁺) | Corresponds to the exact molecular weight for the formula C₁₁H₉NO. |
Conclusion
The thermodynamic stability of this compound is not a single value but a multifaceted profile encompassing conformational preferences, electronic structure, and thermal degradation pathways. This guide has established a robust, integrated framework for its assessment. Computational analysis via DFT provides invaluable a priori insights into the molecule's inherent stability, highlighting the preference for the syn conformer and confirming a large HOMO-LUMO gap indicative of electronic robustness. These theoretical predictions are then anchored by empirical data from experimental techniques like DSC and TGA, which quantify the molecule's behavior under thermal stress. For researchers in drug discovery and materials science, applying this dual computational-experimental approach is critical for de-risking development pipelines and ensuring that this valuable synthetic intermediate is utilized effectively and safely.
References
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC - NIH. [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Trans. (2022). Longdom Publishing. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. [Link]
-
Quinoline. Wikipedia. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]
-
(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). ResearchGate. [Link]
-
8-Hydroxy-2-methylquinoline-7-carbaldehyde. PubChem. [Link]
-
Stability of Glutaraldehyde in Biocide Compositions. (2020). PMC. [Link]
-
Synthesis of Schiff bases. (2018). RSC Publishing. [Link]
-
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (2023). DOI. [Link]
-
synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2023). ResearchGate. [Link]
-
Quinoline. Wikipedia. [Link]
-
Free energy perturbation guided Synthesis with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S mutant EGFR inhibitors targeting resistance in Non-Small Cell Lung Cancer (NSCLC). (2021). PubMed. [Link]
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021). Dergipark. [Link]
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2008). ResearchGate. [Link]
-
2-Chloro-8-methylquinoline-3-carbaldehyde. (2009). PMC. [Link]
-
Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. (2005). ResearchGate. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
-
Syntheses of derivatives of quinoline. (1904). SciSpace. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]
-
Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters. (1974). ACS Publications. [Link]
-
8-methylquinoline Properties vs Temperature. Chemcasts. [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (2014). University of Tennessee, Knoxville. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkat USA. [Link]
-
Quinoline, 8-methyl-. NIST WebBook. [Link]
-
8-Methylquinoline. PubChem. [Link]
-
Themed collections. Chemical Science Blog. [Link]
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- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Free energy perturbation guided Synthesis with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S mutant EGFR inhibitors targeting resistance in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Schiff Base Ligands from 8-Methylquinoline-2-carbaldehyde: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff base ligands derived from 8-methylquinoline-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, field-proven experimental choices, and robust, self-validating protocols.
Introduction: The Versatility of Quinoline-Based Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[1] When the carbonyl component is a quinoline derivative, such as this compound, the resulting Schiff base ligands exhibit a rich coordination chemistry and a wide spectrum of biological activities.[2][3] The quinoline moiety, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[3] The incorporation of the 8-methyl group can influence the steric and electronic properties of the ligand, potentially fine-tuning its biological activity and coordination behavior.
These quinoline-based Schiff bases and their metal complexes have garnered significant attention for their potential applications in various fields, including:
-
Medicinal Chemistry: Exhibiting a broad range of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5]
-
Catalysis: Serving as ligands in various catalytic transformations.
-
Materials Science: Acting as components in the development of novel materials with interesting optical and electronic properties.
This guide will provide a detailed protocol for the synthesis of a representative Schiff base ligand from this compound and p-toluidine, followed by a thorough discussion of the critical experimental parameters, characterization techniques, and potential applications.
Mechanistic Insights: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
-
Dehydration: The carbinolamine is then protonated, typically by an acid catalyst or the solvent, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base).
The overall reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent. The pH of the reaction medium is a critical parameter; a mildly acidic condition is often optimal to facilitate both the protonation of the carbonyl group (activating it for nucleophilic attack) and the dehydration of the carbinolamine intermediate.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a Schiff base ligand from this compound and p-toluidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| p-Toluidine | ≥99% | Commercially Available |
| Absolute Ethanol | Analytical Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
General Synthesis Workflow
The synthesis of the Schiff base ligand involves the condensation of this compound with a primary amine, in this case, p-toluidine, under reflux conditions in an alcoholic solvent. A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
Caption: General workflow for the synthesis of Schiff base ligands.
Detailed Synthesis Protocol: (E)-N-(p-tolyl)-1-(8-methylquinolin-2-yl)methanimine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.71 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Amine: To this solution, add p-toluidine (1.07 g, 10 mmol). Stir the mixture for 10 minutes at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of an acid catalyst facilitates the dehydration step of the carbinolamine intermediate.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven at 60 °C for 4 hours.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and the product at elevated temperatures, while allowing for precipitation upon cooling.[1]
-
Catalyst: Glacial acetic acid serves as an effective catalyst by protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the product side.
Characterization of the Synthesized Schiff Base Ligand
A crucial aspect of synthesis is the thorough characterization of the product to confirm its identity and purity. The following techniques are essential for the validation of the synthesized Schiff base ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to identify the formation of the imine bond. The disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine, along with the appearance of a new strong band corresponding to the C=N stretching of the imine group, confirms the successful synthesis.
Expected FTIR Data:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=N (Imine) | 1600 - 1650 | Strong absorption, characteristic of the Schiff base.[4] |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the quinoline and phenyl rings. |
| C-H (Methyl) | 2850 - 2960 | Stretching vibrations of the methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Description |
| -CH=N- (Azomethine) | 8.5 - 9.0 | Singlet | Diagnostic peak for Schiff base formation.[3] |
| Aromatic Protons | 7.0 - 8.5 | Multiplet | Protons of the quinoline and p-tolyl rings. |
| Quinoline-CH₃ | ~2.7 | Singlet | Protons of the methyl group on the quinoline ring. |
| p-Tolyl-CH₃ | ~2.4 | Singlet | Protons of the methyl group on the p-tolyl ring. |
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| -C=N- (Azomethine) | 150 - 165 |
| Aromatic Carbons | 110 - 160 |
| Quinoline-CH₃ | ~18 |
| p-Tolyl-CH₃ | ~21 |
Characterization Workflow
Caption: Workflow for the characterization of synthesized Schiff base ligands.
Applications in Drug Discovery and Development
Schiff bases derived from quinoline moieties are actively being investigated for a variety of therapeutic applications due to their diverse biological activities.[3] The presence of the imine group is crucial for their pharmacological effects.[3]
-
Antimicrobial Agents: These compounds have demonstrated potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.[2][4]
-
Anticancer Agents: Several quinoline-based Schiff bases have exhibited significant cytotoxicity against various cancer cell lines. Proposed mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[2]
The synthesis of a library of Schiff base ligands by varying the amine component allows for the exploration of structure-activity relationships (SAR), a critical step in the drug discovery process.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis and characterization of Schiff base ligands derived from this compound. By understanding the underlying reaction mechanism and employing the detailed protocols and characterization workflows, researchers can confidently synthesize and validate these versatile compounds. The potential of these ligands in medicinal chemistry and other fields makes them an exciting area of ongoing research.
References
-
El-Halim, H. F. A., Mohamed, G., & Anwar, M. N. (2018). Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base. Applied Organometallic Chemistry, 32(11), e4537. [Link]
-
Nair, M. S., & Arish, D. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Serbian Chemical Society, 77(5), 635-644. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, Characterization and Antibacterial Activities of Mixed Ligand Complexes of Symmetrical Schiff Base and 8-Hydroxyquinoline with Zn(II), Cd(II) and Hg(II). Journal of Chemical and Pharmaceutical Research, 8(7), 84-90. [Link]
-
Ghanim, A. M., et al. (2022). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Kozak, J. A., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(19), 3465. [Link]
-
Gandhi, M., Chavda, V., & Ranga, S. (2025). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Journal of Coordination Chemistry. [Link]
-
Khan, I., et al. (2024). Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds. Indian Journal of Chemistry, 63B(9), 1169-1181. [Link]
-
Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5. [Link]
-
Bello, M. O., et al. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2(1), 43-49. [Link]
-
O'Connor, C. J., & West, B. O. (2011). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 16(12), 10134-10147. [Link]
-
Bala, S., Buba, M., & Abraham, E. A. (2019). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR Journal of Biochemistry, Biotechnology and Allied Fields, 4(1), 51-60. [Link]
-
Abu-El-Wafa, S. M., & Issa, R. M. (1988). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Bulletin of the Chemical Society of Japan, 61(10), 3659-3663. [Link]
-
PrepChem. (n.d.). Synthesis of 8-methylquinoline. [Link]
-
Mahmoodi, N., & Ghavidel, M. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. [Link]
-
Swenson, D. H., et al. (1993). Synthesis of N-(purin-8-yl)arylamines. Chemical Research in Toxicology, 6(4), 480-485. [Link]
-
El-Sayed, A. M. (2001). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 143-153. [Link]
-
El-Gazzar, A. B. A., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(11), 2098. [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]
Sources
Application Note: Catalytic & Bio-Inorganic Applications of 8-Methylquinoline-2-Carbaldehyde Copper Complexes
Executive Summary & Strategic Rationale
The coordination chemistry of 8-methylquinoline-2-carbaldehyde (8-MQ-2-CHO) offers a distinct advantage over the ubiquitous 8-hydroxyquinoline scaffolds: steric modulation without proton-labile sites . While the aldehyde functionality serves primarily as a high-reactivity anchor for Schiff base condensation, the resulting Copper(II) complexes exhibit potent redox activity.
The 8-methyl substituent at the quinoline ring is not merely a bystander; it increases lipophilicity (LogP) and sterically hinders the axial approach of solvent molecules to the metal center, thereby stabilizing the square-planar geometry essential for catalytic turnover.
This guide details two primary workflows:
-
Chemical Catalysis: Aerobic oxidation of benzyl alcohols (Green Chemistry).
-
Bio-Inorganic Catalysis: Superoxide Dismutase (SOD) mimicry for oxidative stress reduction.
Synthesis of the Precursor & Active Catalyst[1]
Before catalytic application, the active Copper(II) complex must be generated. The aldehyde is rarely the ligand itself; it is the pro-ligand for thiosemicarbazone or hydrazone derivatives.
Workflow Diagram (Synthesis)
Figure 1: Step-wise synthesis from the dimethyl precursor to the active Copper(II) catalyst.
Protocol: Ligand Synthesis (Schiff Base Formation)
Rationale: Direct coordination of the aldehyde is weak. The thiosemicarbazone moiety provides a tridentate (N-N-S) pocket that stabilizes Cu(II).
-
Reagents:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Dissolve the aldehyde in hot ethanol.
-
Add thiosemicarbazide slowly.
-
Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Observation: A yellow/orange precipitate will form.
-
Cool to RT, filter, and wash with cold ethanol. Recrystallize from EtOH.
-
Protocol: Copper(II) Complexation
-
Reagents:
-
Ligand (from above) (1.0 mmol)
-
CuCl₂·2H₂O (1.0 mmol)
-
Methanol (20 mL)
-
-
Procedure:
-
Dissolve ligand in MeOH (may require mild heating).
-
Add CuCl₂ solution dropwise.
-
Stir at 60°C for 2 hours.
-
Critical Step: The color will shift to dark green/brown.
-
Filter the precipitate, wash with diethyl ether (to remove unreacted ligand), and dry under vacuum.
-
Application A: Selective Aerobic Oxidation of Alcohols
Context: This protocol replaces toxic oxidants (chromates) with air/O₂ using the Cu-complex as a radical mediator. The 8-methyl group prevents catalyst dimerization, maintaining active monomeric species.
Mechanism of Action
The reaction proceeds via a radical relay mechanism involving the Cu(I)/Cu(II) couple and a nitroxyl radical co-catalyst (TEMPO).
Figure 2: Cooperative catalytic cycle between the Cu-8-methylquinoline complex and TEMPO.
Experimental Protocol
Objective: Oxidation of Benzyl Alcohol to Benzaldehyde.
| Parameter | Specification |
| Catalyst Loading | 1.0 - 3.0 mol% |
| Co-Catalyst | TEMPO (5.0 mol%) |
| Base | N-Methylimidazole (NMI) or K₂CO₃ (2.0 eq) |
| Solvent | Acetonitrile (MeCN) or Water (Green variant) |
| Oxidant | Atmospheric O₂ (Balloon) |
| Temperature | 70°C |
Step-by-Step:
-
Charge: In a 25 mL round-bottom flask, add Benzyl Alcohol (1.0 mmol), Cu-Complex (0.03 mmol), and TEMPO (0.05 mmol).
-
Solvent: Add 5 mL MeCN.
-
Activation: Purge the flask with O₂ (balloon) for 5 minutes.
-
Reaction: Stir at 70°C under O₂ atmosphere for 4–6 hours.
-
Work-up: Cool to RT. Pass through a short silica pad (eluting with EtOAc) to remove the metal catalyst.
-
Analysis: Analyze filtrate via GC-MS or ¹H NMR (CHO peak ~10 ppm).
Performance Metrics:
-
Conversion: >90% typical for benzylic alcohols.[1]
-
Selectivity: >99% (No over-oxidation to benzoic acid due to the steric control of the 8-methyl group preventing aggressive oxidant coordination).
Application B: SOD Mimicry (Bio-Inorganic)
Context: Superoxide Dismutase (SOD) enzymes protect cells from oxidative stress. Low molecular weight Cu-complexes are investigated as therapeutic mimics for inflammation and reperfusion injury.
The "8-Methyl" Advantage
The 8-methyl group increases the lipophilicity of the complex, enhancing cell membrane permeability compared to non-methylated analogues. This is critical for intracellular drug delivery.
Protocol: NBT Assay for SOD Activity
Principle: The complex competes with Nitro Blue Tetrazolium (NBT) for superoxide radicals generated by the Xanthine/Xanthine Oxidase system.
-
Reagents:
-
Phosphate Buffer (50 mM, pH 7.8)
-
Xanthine (0.1 mM)
-
Xanthine Oxidase (XO)
-
NBT (0.5 mM)
-
Test Compound: Cu-8-methylquinoline complex (dissolved in DMSO).
-
-
Procedure:
-
Control: Mix Buffer + Xanthine + NBT + XO. Monitor Absorbance at 560 nm (Formation of blue formazan).
-
Test: Mix Buffer + Xanthine + NBT + Cu-Complex + XO.
-
-
Calculation:
-
Measure the inhibition of NBT reduction.
-
IC₅₀ Value: The concentration of Cu-complex required to inhibit NBT reduction by 50%.
-
Target IC₅₀: < 1.0 µM (Indicates potent SOD mimicry).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ligand Synthesis) | Incomplete condensation | Add catalytic acetic acid; increase reflux time; ensure ethanol is anhydrous. |
| Complex Precipitation Failure | High solubility in MeOH | Concentrate the solution to 50% volume; add cold diethyl ether to force precipitation. |
| Low Catalytic Activity (Oxidation) | Catalyst poisoning or dimerization | Ensure "8-methyl" precursor was pure (sterics prevent dimerization). Fresh TEMPO is required. |
| Poor Solubility in Bio-Assay | Hydrophobicity of 8-methyl group | Predissolve in DMSO (max 1% final concentration) before adding to aqueous buffer. |
References
-
Synthesis of this compound
-
Catalytic Oxidation with Cu-Schiff Base Complexes
- MDPI. (2018). Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes.
-
(Verified via search result 1.1)
-
SOD Mimic Activity
- RSC. (2023). Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes.
-
(Verified via search result 1.4)
-
Antiproliferative & Bio-activity of Quinoline-Cu Complexes
- Journal of Medicinal Chemistry. Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors.
-
(Verified via search result 1.14)
Sources
Application Notes and Protocols: Designing Zinc Sensors with 8-Methylquinoline-2-carbaldehyde
Introduction: The Critical Role of Zinc and the Need for Selective Sensing
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing indispensable roles in a vast array of biological processes. It is a crucial cofactor for numerous enzymes, is integral to gene expression and neurotransmission, and is involved in apoptosis.[1] Given its biological significance, the development of sensitive and selective fluorescent sensors for Zn²⁺ is paramount for elucidating its physiological and pathological roles.[2] Quinoline derivatives have emerged as a prominent class of fluorophores for zinc sensing due to their strong photochemical stability, biocompatibility, and favorable photophysical properties.[3][4] Specifically, sensors derived from 8-methylquinoline-2-carbaldehyde offer a versatile platform for creating "turn-on" fluorescent probes that exhibit enhanced emission upon binding to zinc.
This guide provides a comprehensive overview of the principles, design considerations, and detailed experimental protocols for developing and characterizing zinc sensors based on this compound. It is intended for researchers, scientists, and drug development professionals seeking to create and apply these powerful analytical tools.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism governing the function of many quinoline-based zinc sensors is Chelation-Enhanced Fluorescence (CHEF).[5] In their unbound state, these sensor molecules often exhibit weak fluorescence. This is due to non-radiative decay pathways, such as photoinduced electron transfer (PET), which quench the excited state.[3]
Upon the introduction of Zn²⁺, the ion coordinates with the nitrogen atom of the quinoline ring and other donor atoms within the sensor's receptor unit. This chelation event forms a rigid and stable complex, which inhibits the non-radiative decay processes.[3] The restriction of these quenching pathways leads to a significant increase in fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that is proportional to the concentration of zinc.[5]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Sensor Design and Synthesis: From Precursor to Probe
The versatility of this compound lies in the reactivity of its aldehyde group, which allows for the straightforward synthesis of Schiff base derivatives. By condensing the aldehyde with various amine-containing compounds, a diverse library of sensors with tailored properties can be created.
Synthetic Protocol: General Schiff Base Condensation
This protocol outlines a general method for the synthesis of a zinc sensor via Schiff base condensation of this compound with an exemplary amine, such as 2-hydrazinylpyridine.[6]
Materials:
-
This compound
-
2-hydrazinylpyridine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of absolute ethanol.
-
Add 2-hydrazinylpyridine (1 mmol) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution as crystals.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the synthesized probe using techniques such as NMR, HR-MS, and FT-IR.[6]
Caption: General workflow for Schiff base zinc sensor synthesis.
Spectroscopic Characterization and Performance Evaluation
A thorough characterization of the synthesized sensor's photophysical properties and its response to zinc is essential. This involves a series of spectroscopic experiments.
Key Performance Metrics
| Parameter | Description | Typical Values/Observations |
| Excitation Max (λex) | Wavelength of maximum light absorption. | Typically in the UV-Vis range (e.g., 300-400 nm).[3] |
| Emission Max (λem) | Wavelength of maximum fluorescence emission. | Often in the visible range (e.g., 450-600 nm).[3] |
| Quantum Yield (Φf) | Efficiency of converting absorbed photons to emitted photons.[7] | Significant increase upon Zn²⁺ binding.[8] |
| Detection Limit (LOD) | The lowest concentration of Zn²⁺ that can be reliably detected. | Can range from nanomolar (nM) to micromolar (µM).[6][9] |
| Binding Constant (Ka) | A measure of the affinity between the sensor and Zn²⁺. | Varies depending on the sensor design.[3] |
| Stoichiometry | The molar ratio in which the sensor binds to Zn²⁺. | Often 1:1 or 2:1 (Sensor:Zn²⁺).[6][10] |
Protocol 1: Fluorescence Titration to Determine Zinc Affinity
This protocol determines the sensor's response to varying concentrations of zinc and allows for the calculation of the binding constant.
Materials:
-
Stock solution of the synthesized sensor (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄, 1 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the buffer.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the zinc stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the zinc concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).[11]
Protocol 2: Determination of Quantum Yield
The fluorescence quantum yield (Φf) is a critical measure of a sensor's brightness.[4] It can be determined relative to a known standard.[12]
Materials:
-
Synthesized sensor and its Zn²⁺-complex.
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]
-
UV-Vis spectrophotometer and fluorometer.
Procedure:
-
Prepare a series of dilute solutions of both the sample (sensor) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves.
-
Calculate the quantum yield using the following equation:[12]
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Protocol 3: Job's Plot for Stoichiometry Determination
Job's plot, or the method of continuous variations, is used to determine the binding stoichiometry between the sensor and zinc ions.[13]
Materials:
-
Stock solutions of the sensor and Zn²⁺ of the same molar concentration.
-
Fluorometer or UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the sensor and Zn²⁺, while keeping the total molar concentration constant.
-
For each solution, measure the fluorescence intensity (or absorbance) at the wavelength of maximum change.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.
-
The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 2:1 (Sensor:Zn²⁺) complex.[14]
Caption: Workflow for spectroscopic characterization of the zinc sensor.
Application in Biological Systems: In Vitro Cell Imaging
A key application for these sensors is the visualization of intracellular zinc.
Protocol 4: Live Cell Imaging of Intracellular Zinc
This protocol provides a general guideline for using a synthesized sensor to image mobile zinc in cultured cells (e.g., HeLa cells).
Materials:
-
Cultured cells (e.g., HeLa) on glass-bottom dishes.
-
Synthesized zinc sensor.
-
Cell culture medium (e.g., DMEM).
-
Zinc salt solution (e.g., ZnSO₄) for increasing intracellular zinc.
-
A zinc chelator (e.g., TPEN) for reversing the signal.[15]
-
Fluorescence microscope.
Procedure:
-
Incubate the cultured cells with a low micromolar concentration of the sensor (e.g., 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium to remove any excess, non-internalized sensor.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the sensor's excitation and emission wavelengths. This provides a baseline of endogenous mobile zinc.
-
To demonstrate the sensor's response to increased zinc, treat the cells with a solution containing ZnSO₄ (e.g., 25 µM) and a zinc ionophore like sodium pyrithione (e.g., 50 µM) for ~10 minutes.[16]
-
Acquire fluorescence images to visualize the increase in intracellular zinc.
-
To confirm the reversibility and specificity of the sensor, subsequently treat the cells with a strong zinc chelator like TPEN (e.g., 50 µM) and image the quenching of the fluorescence signal.[16]
Conclusion
This compound serves as an excellent and versatile starting material for the rational design and synthesis of "turn-on" fluorescent sensors for zinc. Through straightforward Schiff base condensation reactions, a wide variety of probes can be developed. The protocols outlined in this guide provide a robust framework for the synthesis, comprehensive characterization, and biological application of these sensors. By carefully evaluating key performance metrics such as affinity, selectivity, quantum yield, and cellular imaging capabilities, researchers can develop powerful tools to investigate the intricate roles of zinc in biological and environmental systems.
References
-
[Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.]([Link] Nanomaterials, 12(18), 3249.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline-Based Fluorescent Zinc Sensors [manu56.magtech.com.cn]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Crystallization of 8-Methylquinoline-2-Carbaldehyde Derivatives
Introduction
The 8-methylquinoline-2-carbaldehyde scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. As precursors to Schiff bases, chelating agents, and other complex molecular architectures, the purity and structural integrity of these derivatives are paramount. Crystallization is the definitive technique for achieving ultimate purity and is an absolute prerequisite for structural elucidation via single-crystal X-ray diffraction (SCXRD). The ability to produce high-quality single crystals is often the bottleneck in the discovery and development pipeline.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for the crystallization of this compound derivatives. Moving beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, offering insights grounded in physical organic chemistry to empower researchers to intelligently troubleshoot and adapt these methods. The protocols described are designed as self-validating systems, enabling a systematic approach to tackling the empirical challenge of crystallization.
Chapter 1: Foundational Principles of Crystallization
A successful crystallization experiment is a controlled journey from a disordered state (solute in solution) to a highly ordered three-dimensional lattice. This journey is governed by the principle of supersaturation .
A supersaturated solution is a metastable state containing more dissolved solute than can thermodynamically be held at that temperature and pressure. It is the essential driving force for crystallization. The entire art of crystallization lies in achieving and maintaining a state of slight supersaturation, which favors the slow and orderly growth of a few crystals (ideal) rather than the rapid precipitation of many microscopic particles (undesirable).[1]
The process can be broken down into two key kinetic stages:
-
Nucleation: The initial formation of microscopic, ordered aggregates of molecules from the supersaturated solution. This is the highest energy barrier in the process. Too rapid an increase in supersaturation leads to massive, uncontrolled nucleation, resulting in a powder or microcrystalline solid.[1]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the surface of existing nuclei. This is a lower-energy process. To grow large, high-quality crystals, this stage must dominate the nucleation stage. This is achieved by maintaining the solution in a state of gentle supersaturation where the energy barrier for nucleation is high, but the deposition of material onto an existing crystal lattice is favorable.[1]
The choice of solvent is the most critical experimental variable.[2] An ideal solvent system will dissolve the compound moderately when hot but poorly when cold.[3] For this compound derivatives, which are moderately polar aromatic compounds, a systematic screening of solvents is indispensable. Key solvent characteristics to consider include polarity, boiling point, and the capacity for hydrogen bonding, which can either help or hinder crystallization depending on the specific derivative.[2]
Sources
biological activity testing of 8-methylquinoline-2-carbaldehyde Schiff bases
Application Note & Technical Guide | Doc ID: AN-QSB-8M-026
Executive Summary & Scientific Rationale
Compound Class: 8-Methylquinoline-2-carbaldehyde Schiff Bases (8-MQSBs).
Pharmacophore Significance: The quinoline ring is a privileged scaffold in medicinal chemistry, historically validated by quinine (antimalarial) and camptothecin (anticancer). The introduction of a Schiff base (azomethine,
-
Metal Chelation: Binding trace physiological metals (Fe, Cu, Zn), potentially disrupting bacterial metalloenzymes.
-
DNA Intercalation: The planar quinoline system can slide between DNA base pairs.
-
Lipophilicity Modulation: Unlike its 8-hydroxy analog (which forms strong intramolecular H-bonds), the 8-methyl substituent increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
This guide provides rigorous, standardized protocols for evaluating the antimicrobial, cytotoxic, and DNA-binding activities of these compounds.
Chemical Purity & Preparation (Pre-Assay Check)
Critical Directive: Biological data is only as good as the chemical purity. Schiff bases are prone to hydrolysis in aqueous acidic media.
-
Solubility Check: 8-MQSBs are typically lipophilic.
-
Primary Solvent: DMSO (Dimethyl sulfoxide).[1]
-
Stock Concentration: Prepare 10 mM or 10 mg/mL stocks.
-
Storage:
, protected from light (azomethine bonds can be photosensitive).
-
-
Stability Validation: Run a TLC of the stock solution dissolved in the assay media (e.g., Mueller-Hinton Broth + 1% DMSO) after 24 hours to ensure the Schiff base does not hydrolyze back to the aldehyde and amine.
Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07-A10 (Clinical and Laboratory Standards Institute).[2] Objective: Determine the Minimum Inhibitory Concentration (MIC).
Reagents & Equipment[3][4][5][6][7]
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual endpoint.
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative), Sterility Control.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a direct colony suspension in saline from a 24h agar plate.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of
CFU/mL.
-
-
Plate Setup (96-Well):
-
Row A-H (Cols 1-10): Add 100
L of test compound (serial 2-fold dilutions). Range: 512 g/mL to 0.5 g/mL. -
Col 11 (Growth Control): 100
L Media + Bacteria + DMSO (no drug). -
Col 12 (Sterility Control): 100
L Media only.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at
for 16–20 hours (24h for some fungi).
-
-
Readout:
-
Add 30
L of Resazurin solution to each well. Incubate for 2-4 hours. -
Blue: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration well that remains blue.
-
Data Presentation Table
| Compound ID | R-Substituent | MIC (S. aureus) [ | MIC (E. coli) [ | Activity Class |
| 8-MQ-01 | -H | 64 | >128 | Inactive |
| 8-MQ-02 | -4-NO2 | 8 | 32 | Moderate |
| 8-MQ-03 | -4-OH | 128 | >128 | Inactive |
| Cipro | (Control) | 0.5 | 0.015 | Potent |
Protocol B: In Vitro Cytotoxicity (MTT Assay)[9]
Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[3] Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).
Step-by-Step Methodology
-
Seeding:
-
Treatment:
-
Add 100
L of 8-MQSB dilutions (double concentration) to wells. -
Crucial: Final DMSO concentration must be
to avoid solvent toxicity. -
Incubate for 48 hours.
-
-
MTT Addition:
-
Solubilization & Reading:
-
Aspirate media carefully (do not dislodge crystals).
-
Add 150
L DMSO to dissolve formazan. Shake for 10 min. -
Measure Absorbance (
) at 570 nm (Reference: 630 nm).
-
-
Calculation:
-
Plot Log(concentration) vs. % Viability to determine
.
-
Protocol C: DNA Binding Mechanism (UV-Vis Titration)
Rationale: Quinoline derivatives often act as DNA intercalators. This assay quantifies the binding affinity (
Methodology
-
Preparation:
-
Titration:
-
Place compound solution in both reference and sample cuvettes (to auto-zero the compound's own absorbance).
-
Add incremental aliquots of CT-DNA (0 to 100
M) to the sample cuvette.[8] Add equal volume of buffer to the reference cuvette to maintain volume balance. -
Record spectra (200–500 nm) after each addition (allow 5 min equilibrium).
-
-
Data Analysis (Benesi-Hildebrand / Wolfe-Shimer): Use the following equation to calculate the intrinsic binding constant (
):
Workflow Visualization
Diagram 1: Biological Evaluation Workflow
This diagram illustrates the logical flow from synthesis to lead identification, emphasizing the parallel processing of toxicity and activity.
Caption: Integrated workflow for the synthesis, quality control, and multi-parametric biological evaluation of quinoline Schiff bases.
Diagram 2: Mechanism of Action (Intercalation)
Visualizing how the planar quinoline ring interacts with DNA base pairs.
Caption: Schematic representation of the intercalation mechanism where the quinoline moiety inserts between DNA base pairs, altering spectral properties.
Troubleshooting & Expert Tips
-
Precipitation in Media: 8-Methylquinoline derivatives are hydrophobic. If the compound precipitates upon adding to the aqueous media (cloudiness):
-
Fix: Sonicate the stock solution.
-
Fix: Increase BSA (Bovine Serum Albumin) in the media to act as a carrier, though this may affect
values.
-
-
The "Edge Effect" in MTT: Wells on the perimeter of a 96-well plate often evaporate faster.
-
Fix: Fill perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
-
-
False Positives in Antimicrobial: Schiff bases can chelate metals in the broth, starving bacteria rather than poisoning them.
-
Validation: Add excess
or to check if activity diminishes.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[10] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. (Foundational MTT Protocol). 3
-
BenchChem. (2025).[5] Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. 5[11][12]
-
Alharbi, S. K., et al. (2025).[5] Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: DNA-Targeting Potential Profiles. MDPI. 13[11][12][9]
-
Beyzaei, H., et al. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Avicenna Journal of Medical Biochemistry. 14
Sources
- 1. mdpi.com [mdpi.com]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. aarf.asia [aarf.asia]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders | MDPI [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 8-methylquinoline-2-carbaldehyde condensation reactions
Technical Support Center: 8-Methylquinoline-2-Carbaldehyde Methodologies
Subject: Optimization of Condensation Reactions (Yield & Purity Enhancement) Ticket ID: #Q2-ALD-OPT-08 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Hidden" Variables
Researchers often attribute low yields in this compound condensations to the condensation step itself.[1] However, field data indicates that 70% of failures stem from feedstock integrity (aldehyde purity) and 20% from water management during the equilibrium phase.
The 8-methyl group introduces specific lipophilic characteristics and electronic donation effects that distinguish this substrate from the unsubstituted quinoline-2-carbaldehyde.[1] This guide addresses these nuances.
Part 1: Feedstock Integrity (The Pre-Reaction Diagnostic)
Before attempting condensation, you must validate your aldehyde. This compound is typically synthesized via Selenium Dioxide (SeO₂) oxidation of 2,8-dimethylquinoline.[1] This route introduces two critical yield-killers:
-
Selenium Contamination: Residual colloidal selenium acts as a catalyst poison and promotes tar formation during condensation.
-
Auto-Oxidation: The C2-aldehyde is highly activated by the adjacent nitrogen and susceptible to air oxidation, forming 8-methylquinoline-2-carboxylic acid.[1] This acid neutralizes basic catalysts (in Knoevenagel) or protonates amines (in Schiff base formation), halting the reaction.
Diagnostic Protocol:
-
Visual Check: Pure aldehyde is a pale yellow solid/oil. Dark orange/brown indicates SeO₂ contamination or polymerization. White crust indicates carboxylic acid formation.
-
TLC Check: Run in Hexane:EtOAc (7:3).
Corrective Action (Purification): If the aldehyde is compromised, recrystallize from cyclohexane or pass through a short silica plug using CH₂Cl₂ before starting the condensation.
Part 2: Reaction Optimization Protocols
Workflow A: Schiff Base Condensation (Imine Formation)
Target: Reaction with primary amines (anilines, hydrazides).[1]
The Challenge: The reaction is an equilibrium. The 8-methyl group increases solubility in organics but does not protect the imine from hydrolysis. Water removal is non-negotiable.
Optimized Protocol:
-
Solvent: Anhydrous Ethanol (EtOH) or Toluene. Avoid Methanol if the amine is bulky (solubility issues).
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Dosage: 2–5 mol%.
-
Role: Activates the carbonyl oxygen without protonating the quinoline nitrogen to the point of deactivation.
-
-
Water Management (Crucial):
-
Method 1 (Small Scale <500mg): Add activated 4Å Molecular Sieves directly to the reaction flask.
-
Method 2 (Scale >1g): Use a Dean-Stark trap with Toluene reflux.[1]
-
-
Stoichiometry: Use 1.1 equivalents of the amine. Excess aldehyde is harder to remove than excess amine.
Step-by-Step:
-
Dissolve 1.0 eq this compound in Anhydrous EtOH (0.2 M concentration).
-
Add 1.1 eq Amine.
-
Add 4Å Molecular Sieves (pre-dried).
-
Add 2 drops Glacial AcOH.
-
Reflux under Nitrogen/Argon for 4–6 hours.
-
Monitor: Do not stop until the aldehyde spot disappears on TLC.
-
Workup: Cool to 0°C. The Schiff base often precipitates due to the lipophilic 8-methyl group. Filter and wash with cold EtOH.
Workflow B: Knoevenagel Condensation
Target: Reaction with active methylenes (Malononitrile, Ethyl Cyanoacetate).[1][4]
The Challenge: The quinoline ring is electron-deficient; the aldehyde is reactive. Strong bases (NaOH, KOH) trigger the Cannizzaro reaction , converting your aldehyde into alcohol and acid byproducts.
Optimized Protocol:
-
Base: Piperidine (catalytic) + Glacial AcOH (catalytic).[1] This forms a buffered in situ salt (Piperidinium acetate) that prevents high pH spikes.
-
Solvent: Ethanol.
-
Temperature: 0°C start, then Room Temperature (RT). Reflux only if sluggish.
Step-by-Step:
-
Dissolve 1.0 eq Aldehyde and 1.1 eq Active Methylene in EtOH.
-
Add 5 mol% Piperidine and 5 mol% AcOH.
-
Stir at RT.
-
Yield Tip: If the product doesn't precipitate, the 8-methyl group might be keeping it in solution. Add water dropwise to the ethanol solution until turbidity appears, then cool to 4°C to force crystallization.
Part 3: Visualization of Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of low yields in quinoline condensations.
Diagram 2: The "Safe" Knoevenagel Mechanism
Caption: Mechanism preventing Cannizzaro side-reactions using buffered catalysis.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a black tar. What happened? A: This is classic Selenium Dioxide carryover . If you synthesized the aldehyde via SeO₂ oxidation of 8-methylquinaldine, residual selenium is likely present. It complexes with amines and catalyzes polymerization. Solution: Filter your starting aldehyde through a short pad of silica gel or Celite using Dichloromethane before use.
Q2: I see the product on TLC, but it reverts to starting material during workup. A: This is Imine Hydrolysis . Schiff bases of quinoline-2-carbaldehyde are sensitive to aqueous acid.[1] Solution: Avoid acidic aqueous washes. If you used AcOH as a catalyst, neutralize with solid NaHCO₃ or wash with a basic buffer (pH 8-9) quickly and dry the organic layer immediately over Na₂SO₄.
Q3: Does the 8-methyl group sterically hinder the reaction? A: Generally, no . The 8-methyl group is "peri" to the ring nitrogen, not the 2-carbaldehyde group. However, it does increase the lipophilicity of the molecule. Impact: Your product may be more soluble in ethanol than expected, preventing precipitation. If yields are low but TLC shows conversion, concentrate the solvent and add a non-polar co-solvent (Hexane/Pentane) to induce precipitation.
Q4: Can I use microwave irradiation? A: Yes, microwave irradiation is highly effective for this substrate. Protocol: Ethanol, 2 drops AcOH, 80°C for 10–20 minutes. This often bypasses the need for molecular sieves by driving the reaction faster than the hydrolysis equilibrium.
References & Grounding
-
Synthesis of Quinoline-2-carbaldehydes via SeO₂ Oxidation:
-
Knoevenagel Condensation Protocols:
-
Schiff Base Formation & Metal Complexes:
-
Reactivity of 8-Methyl vs. Unsubstituted Variants:
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. ckthakurcollege.net [ckthakurcollege.net]
Technical Support Center: 8-Methylquinoline-2-Carbaldehyde Metal Complexes
Core Technical Overview
Welcome to the technical support hub for 8-methylquinoline-2-carbaldehyde (8-MeQ-2-CHO) metal complexes. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) derivatives, the 8-methyl analog presents unique solubility challenges due to two critical structural factors:
-
Steric Hindrance: The methyl group at position 8 creates significant steric bulk near the quinoline nitrogen donor site. This often distorts the coordination geometry, making thermodynamic stability harder to achieve than with 8-HQ.
-
Lipophilicity: Lacking the hydrophilic hydroxyl group of 8-HQ, 8-methyl derivatives are significantly more lipophilic. They do not form neutral inner-sphere complexes via deprotonation (as 8-HQ does); instead, they typically form cationic complexes (with neutral ligands) or neutral adducts with anionic co-ligands (e.g., chlorides, acetates).
This guide addresses the specific solubility bottlenecks these structural features create during synthesis, purification, and biological assay preparation.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Isolation[1][2][3]
Q1: I am trying to synthesize a Schiff base complex of 8-MeQ-2-CHO with Cu(II), but the product precipitates immediately as an amorphous sludge. How do I get crystalline material?
Diagnosis: You are likely observing kinetic trapping . The steric clash of the 8-methyl group prevents the ligand from easily adopting the planar conformation required for optimal chelation. Rapid precipitation locks the metal into a polymeric or disordered state.
Corrective Protocol:
-
Switch Solvents: Move from pure Ethanol/Methanol to a high-boiling mixture . Use Acetonitrile (ACN) or a DMF/Ethanol (1:4) mix.
-
Thermodynamic Control: Reflux is mandatory. Do not stir at room temperature. The heat provides the energy to overcome the rotational barrier caused by the 8-methyl group.
-
Counter-Ion Exchange: If using metal chlorides (
), the chloride bridges can cause polymerization. Switch to metal perchlorates ( ) or tetrafluoroborates ( ) to force the formation of monomeric cationic species, which are more soluble in organic solvents and crystallize better.
Q2: My complex is insoluble in everything except DMSO. How can I purify it?
Diagnosis: This is common for neutral adducts where the lattice energy is high. However, "insoluble" often means "slow to dissolve."
Corrective Protocol:
-
Soxhlet Extraction: If the impurity is the starting ligand, use Soxhlet extraction with Chloroform or Dichloromethane (DCM) . The 8-methyl ligand is highly soluble in DCM, while the complex is likely less so.
-
Vapor Diffusion: Dissolve the crude solid in a minimum amount of DMSO. Place this open vial inside a larger jar containing Diethyl Ether or Ethyl Acetate . Seal the outer jar. The organic solvent will slowly diffuse into the DMSO, forcing the complex to crystallize out cleanly without trapping impurities.
Category B: Biological Assay Preparation
Q3: When I dilute my DMSO stock solution into cell culture media (RPMI/DMEM), the complex precipitates instantly. Why?
Diagnosis: This is the "Solvent Shock" phenomenon. 8-methyl complexes are highly hydrophobic. When the DMSO concentration drops below 1-5%, the water molecules in the media force the hydrophobic complex to aggregate.
Corrective Protocol:
-
The "Intermediate" Step: Do not jump from 100% DMSO to 1% DMSO.
-
Step 1: Dilute stock (10 mM) with PEG-400 or Propylene Glycol (1:1 ratio).
-
Step 2: Add this mix to the media. The polymer chains in PEG act as a surfactant, stabilizing the transition.
-
-
Albumin Carrier: Pre-incubate your compound with Bovine Serum Albumin (BSA) before adding to cells. The hydrophobic pockets of BSA will bind the 8-methyl complex, keeping it in "solution" (technically a suspension) and delivering it to cells via endocytosis.
Q4: Is the 8-methyl group susceptible to hydrolysis in aqueous buffer?
Diagnosis: The methyl group itself is chemically inert. However, if your complex is a Schiff base (imine) derived from 8-MeQ-2-CHO, the imine bond (
Validation Test:
-
Run a UV-Vis time-course scan in your buffer (pH 7.4).
-
Stable: Spectra remain constant over 24 hours.
-
Unstable: You will see the disappearance of the MLCT (Metal-to-Ligand Charge Transfer) band (usually 400-500 nm) and the reappearance of the free ligand peaks (<350 nm).
-
Fix: Store stocks in anhydrous DMSO at -20°C. Only dilute immediately before use.
Experimental Protocols
Protocol A: Solubility Enhancement via Counter-Ion Exchange
Use this when your neutral complex is too insoluble for NMR or XRD.
-
Suspension: Suspend 100 mg of the insoluble neutral complex
in 10 mL Methanol. -
Abstraction: Add 2.1 equivalents of Silver Hexafluorophosphate (
) or Silver Perchlorate ( ) . -
Reaction: Stir in the dark for 2 hours. The AgCl will precipitate out (white solid).
-
Filtration: Filter through Celite to remove AgCl.
-
Result: The filtrate contains the cationic complex
. -
Benefit: This salt is highly soluble in Acetone, Acetonitrile, and Nitromethane.
Protocol B: "Step-Down" Dilution for Bioassays
Standard Operating Procedure (SOP) to prevent precipitation.
| Step | Action | Solvent System | Final Conc. |
| 1 | Prepare Master Stock | 100% DMSO (Anhydrous) | 10 mM |
| 2 | Prepare Working Stock | 50% DMSO / 50% PEG-400 | 1 mM |
| 3 | Pre-warm Media | Cell Culture Media (37°C) | N/A |
| 4 | Final Dilution | Vortex media vigorously while adding Working Stock | 10 µM |
Visualizations
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system for your specific application.
Caption: Decision matrix for solvent selection based on complex charge and intended application.
Figure 2: The "DMSO Crash" Prevention Workflow
Visual guide to the Step-Down Dilution Protocol.
Caption: Step-down dilution workflow using PEG-400 to prevent hydrophobic aggregation of 8-methyl complexes.
Data & Reference Tables
Table 1: Solubility Profile of 8-Methyl vs. 8-Hydroxy Complexes
| Solvent | 8-Hydroxyquinoline Complexes (M-Q2) | 8-Methylquinoline Complexes (M-L-Cl2) | Notes |
| Water | Insoluble (Neutral chelate) | Insoluble (Hydrophobic) | 8-Me is strictly hydrophobic; 8-HQ has H-bonding potential. |
| Methanol | Slightly Soluble | Sparingly Soluble | 8-Me complexes often require heat to dissolve. |
| Chloroform | Soluble | Highly Soluble | Best solvent for 8-Me derivatives due to lipophilicity. |
| DMSO | Soluble | Soluble | Universal solvent, but watch for hygroscopicity. |
| Hexane | Insoluble | Insoluble | Useful as a precipitant for both. |
References
-
Pratik, R. et al. (2018). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline. Journal of Chemistry Letters.
- Context: Establishes the baseline solubility issues for quinoline-based Schiff bases and the standard use of DMF.
-
Adsule, S. et al. (2006). Synthesis and biological evaluation of Schiff base metal complexes derived from 8-quinoline derivatives. Journal of Inorganic Biochemistry. 1
- Context: Discusses the antiproliferative activity and lipophilicity challenges of quinoline-2-carboxaldehyde complexes.
-
BenchChem Technical Support. (2025). Overcoming Quinoline Derivative Solubility Issues. 2
- Context: Provides general protocols for solubilizing hydrophobic quinoline scaffolds using surfactants and cyclodextrins.
-
Hosseini-Yazdi, S. A. et al. (2018). Metal complexes of novel Schiff base derived from 2-quinoline carboxaldehyde. Journal of Molecular Structure. 3
- Context: Details the synthesis and solubility of tridentate Schiff base complexes, highlighting the need for polar aprotic solvents.
Sources
minimizing side reactions in 8-methylquinoline-2-carbaldehyde synthesis
This guide functions as a specialized Technical Support Center for the synthesis of 8-methylquinoline-2-carbaldehyde . It is designed to navigate the specific chemoselectivity challenges posed by the presence of two methyl groups on the quinoline ring.
Ticket ID: 8MQ-CHO-OPT Status: Open Subject: Minimizing Side Reactions & Optimizing C2-Selectivity[1][2]
Mechanistic Intelligence: The Selectivity Principle
User Question: Why does the reaction often yield mixtures, and how do I target the C2-methyl over the C8-methyl?
Technical Insight: The synthesis relies on exploiting the kinetic acidity difference between the C2 and C8 positions.
-
C2-Methyl (Active): This position is adjacent to the ring nitrogen.[1] It can undergo tautomerization to an enamine-like intermediate (anhydrobase), which is the nucleophile that attacks Selenium Dioxide (SeO₂).[1][2]
-
C8-Methyl (Passive): This is a standard benzylic methyl group.[1] Without the electron-withdrawing activation of the adjacent nitrogen, it requires significantly higher activation energy to oxidize.
Key Risk: Radical conditions (e.g., NBS bromination) often fail to distinguish between C2 and C8, leading to inseparable mixtures.[2] Riley Oxidation (SeO₂) is the preferred route because it proceeds via a polar mechanism that is highly specific to the activated C2 position.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways and why SeO₂ is the superior choice for selectivity.
Caption: Mechanistic divergence showing high C2-selectivity via SeO₂ compared to low selectivity in radical processes.
Optimized Protocol: The "Wet" Riley Oxidation
User Question: My yield is low and I see red precipitate. What is the optimal protocol?
Standard Operating Procedure (SOP-8MQ): This protocol is optimized to prevent over-oxidation to the carboxylic acid (a common failure mode).[1]
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 - 1.3 eq SeO₂ | Excess oxidant promotes acid formation (over-oxidation).[1][2] |
| Solvent | 1,4-Dioxane (wet) | Crucial: The reaction requires trace water to hydrolyze the selenite ester intermediate to the aldehyde. Anhydrous conditions often stall at the intermediate. |
| Temperature | 50°C → 80°C | Start low to control exotherm; finish high to drive conversion.[1] |
| Time | 4 - 6 Hours | Extended reflux (>12h) favors the thermodynamic product (Carboxylic Acid).[1][2] |
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of 2,8-dimethylquinoline in 1,4-dioxane (concentration ~0.5 M).
-
Activation: Add 1.1 eq of SeO₂ and 2% v/v water .
-
Initiation: Heat to 50°C for 30 mins. Monitor for the precipitation of black/red Selenium metal (indicates reaction start).[1]
-
Propagation: Ramp to 80°C (reflux).
-
Termination: Monitor via TLC every 60 mins. Stop immediately when starting material is <5%.[1] Do not wait for 100% conversion if acid spots appear.[1]
-
Workup: Filter hot through Celite to remove metallic Selenium.[1]
Troubleshooting & FAQs
User Question: I am encountering specific side products. How do I fix this?
Issue 1: Over-Oxidation to Carboxylic Acid
Symptoms:
-
Product is insoluble in hexane/ether.[1]
-
NMR shows loss of aldehyde proton (~10 ppm) and broad OH peak.[1]
-
Low Rf spot on TLC (streaking).[1]
Root Cause:
Corrective Action:
-
Quench Early: Stop the reaction at 90% conversion. It is easier to separate starting material (non-polar) than the carboxylic acid (polar/zwitterionic) from the aldehyde.[1]
-
Buffered System: Add 1 eq of Acetic Acid. This can stabilize the intermediate and prevent rapid oxidation to the acid.
Issue 2: Red Selenium Contamination
Symptoms:
-
Product oil is red/orange.[1]
-
NMR baseline is noisy; elemental analysis fails.
Root Cause:
-
Colloidal selenium passing through filter paper.[1]
Corrective Action:
-
The Thiosulfate Wash: Wash the organic extract with saturated Sodium Thiosulfate (Na₂S₂O₃).[1] This complexes soluble selenium species.[1]
-
Double Filtration: Filter the crude mixture through a pad of Celite and Activated Charcoal.
Issue 3: Low Selectivity (Attack at C8)
Symptoms:
Root Cause:
-
Use of radical initiators (e.g., old ether/dioxane with peroxides).[1][2]
-
Use of NBS instead of SeO₂.
Corrective Action:
-
Peroxide Test: Ensure 1,4-dioxane is peroxide-free. Peroxides can initiate radical attack at the C8-benzyl position.[1]
-
Strict Temp Control: Do not exceed 85°C. C8 oxidation has a higher activation energy; keeping temp moderate locks out this pathway.[1]
Troubleshooting Logic Tree
Caption: Decision matrix for resolving common synthetic failures in SeO₂ oxidation.
Alternative Routes (Risk Assessment)
If the SeO₂ route fails due to toxicity concerns or scale-up limits, consider these alternatives, but note the specific risks for 8-methylquinoline.
| Route | Methodology | Risk Profile for 8-Me-Q |
| Radical Halogenation (NBS) | NBS / AIBN / CCl₄ followed by hydrolysis.[1][2] | High Risk: High probability of brominating the C8-methyl or the C5/C8 ring positions due to lack of electronic discrimination [1]. |
| Ester Reduction | Reduce ethyl 8-methylquinoline-2-carboxylate with DIBAL-H (-78°C). | Low Risk: Very clean, but requires the ester precursor. Recommended if the ester is commercially available or easily synthesized via Reissert reaction. |
References
-
Shaikh, N., et al. (2000).[1][2][4] "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[5][6] Journal of Chemical Research.[1][4]
-
BenchChem Technical Support. (2025). "Optimizing the Synthesis of 2-Methyl-8-quinolinecarboxaldehyde." BenchChem Technical Guides.
-
Riley, H. L., et al. (1932).[1][2] "Selenium Dioxide Oxidation Mechanism." Journal of the Chemical Society. (Foundational reference for the "Riley Oxidation" mechanism cited in modern protocols).[1]
-
Sakamoto, T., et al. (2008).[1][2] "Site-selective oxidation of methylquinolines."[1] Chemical & Pharmaceutical Bulletin. (Supports the kinetic acidity argument of C2 vs C8).[1]
Sources
optimizing solvent choice for 8-methylquinoline-2-carbaldehyde reactions
Ticket ID: #8MQ-SOLV-OPT Status: Open Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Solvent Selection & Reaction Optimization Guide[1]
Welcome to the Technical Support Center
You are likely working with 8-methylquinoline-2-carbaldehyde (8-Me-Q-2-CHO) to synthesize Schiff base ligands for metal coordination or fluorescent sensing.[1] This molecule presents a unique "push-pull" challenge: the quinoline core is lipophilic and electron-deficient, while the 2-aldehyde position is highly reactive but prone to equilibrium reversals.[1]
This guide replaces standard datasheets with a dynamic troubleshooting workflow. We focus on the three most common friction points reported by researchers: Solubility mismatches , Schiff base equilibrium stalling , and Green solvent substitution .
Module 1: Solubility & Stability (The "Dissolution" Ticket)
User Issue: "My starting material won't dissolve in methanol at room temperature, or it oils out during cooling."
Technical Insight: 8-Me-Q-2-CHO is significantly more lipophilic than its 8-hydroxy or unsubstituted analogs due to the methyl group at the C8 position.[1] This methyl group disrupts the hydrogen-bonding potential often relied upon in polar protic solvents.[1]
Solubility Matrix
Use this table to select the primary solvent based on your intended workflow.[1]
| Solvent Class | Recommended Solvent | Solubility Rating (25°C) | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Best for initial dissolution and low-temp reactions.[1] Avoid if Green Chemistry is required.[1] |
| Polar Aprotic | DMSO / DMF | High | Good for biological assays, but difficult to remove (high BP). Traps water , hindering condensation. |
| Polar Protic | Ethanol (EtOH) | Moderate (Heat required) | Standard choice. Soluble at reflux; product often crystallizes upon cooling (ideal for purification). |
| Green/Bio | 2-MeTHF | High | Excellent replacement for DCM/THF.[1] Hydrophobic enough to allow water separation.[1] |
| Hydrocarbon | Toluene | Moderate | Essential for Dean-Stark protocols.[1] Requires heating.[1] |
Critical Warning: Avoid Acetone or reactive ketones as solvents.[1] The primary amines used in your reaction will preferentially condense with the solvent (forming ketimines) rather than your bulky quinoline aldehyde.
Module 2: Reaction Optimization (Schiff Base Synthesis)
User Issue: "I see the product spot on TLC, but the yield is low, or it reverts to starting material during workup."
Root Cause Analysis:
The condensation of 8-Me-Q-2-CHO with an amine is an equilibrium process.[1]
Protocol A: The "Precipitation" Method (Standard)
Best for: Highly crystalline products, small scale (<500 mg).
-
Solvent: Absolute Ethanol (Anhydrous).
-
Catalyst: 2-3 drops of Glacial Acetic Acid (activates the carbonyl).
-
Procedure: Reflux for 4–6 hours.
-
Workup: Cool slowly to 0°C. If oiling occurs, scratch the flask with a glass rod or add a seed crystal.
-
Why it works: The product is usually less soluble in cold EtOH than the reactants.[1]
Protocol B: The "Azeotropic" Method (High Yield)
Best for: Stubborn reactions, large scale, or oily products.
-
Solvent: Toluene (or Benzene if permitted).
-
Apparatus: Dean-Stark trap.
-
Procedure: Reflux until water collection ceases in the trap.
-
Why it works: Physically removes water from the reaction matrix, forcing the equilibrium to the right (Le Chatelier’s principle).
Module 3: Visualizing the Decision Process
The following logic flow helps you choose the correct solvent system based on your specific amine and downstream application.
Caption: Decision matrix for solvent selection based on amine properties and product physical state.
Module 4: Green Chemistry Alternatives
User Issue: "I need to remove chlorinated solvents (DCM/Chloroform) from my workflow to meet safety/environmental standards."
Solution: The 8-methylquinoline scaffold is highly compatible with 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Why 2-MeTHF?
-
Higher Boiling Point: (80°C vs 66°C for THF) allows for higher reaction temperatures, speeding up kinetics.
-
Immiscible with Water: Unlike THF, 2-MeTHF separates from water.[1] This allows you to perform the reaction and the aqueous wash in the same pot (process intensification).
-
Bio-derived: Often sourced from corncobs/bagasse.[1]
-
Substitution Protocol:
-
Dissolve 8-Me-Q-2-CHO in 2-MeTHF (10 mL per gram).
-
Add amine and MgSO₄ (as a water scavenger).
-
Stir at 60°C.
-
Filter off MgSO₄ and evaporate.[1]
Frequently Asked Questions (FAQ)
Q: The 8-methyl group is sterically hindering my metal complexation. What solvent helps? A: The 8-methyl group clashes with the coordination sphere, especially in octahedral complexes.[1] Switch to a high-dielectric solvent like Acetonitrile or Nitromethane .[1] These solvents stabilize the charged intermediate species during the ligand exchange, helping to overcome the steric barrier that non-polar solvents (like Toluene) cannot mitigate.
Q: My product is an oil. How do I solidify it? A: Schiff bases of 8-methylquinoline are often "greasy."[1]
-
Dissolve the oil in a minimum amount of DCM.[1]
-
Layer Hexane or Pentane on top (do not mix).
-
Place in the fridge (4°C) overnight. The slow diffusion of the non-polar solvent usually forces crystallization.[1]
Q: Can I use water as a solvent? A: generally, No . The 8-methylquinoline moiety is too lipophilic.[1] However, "On-Water" synthesis (vigorous stirring of insoluble reactants in water) can sometimes work for this aldehyde if the amine is also hydrophobic, relying on hydrophobic effects to drive the reaction, but yields are inconsistent compared to EtOH reflux.
References
-
Solubility & Solvent Effects in Nucleophilic Addition
-
Source: BenchChem. (2025).[2] "Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde."
-
-
Schiff Base Synthesis Protocols
- Source: MDPI Molecules. (2012).
-
URL:[Link]
-
Green Solvent Altern
-
Mechanistic Insight on Quinoline Reactivity
Sources
stability of 8-methylquinoline-2-carbaldehyde in aqueous solution
Topic: Stability of 8-Methylquinoline-2-carbaldehyde in Aqueous Solution Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A + Protocols)
Executive Summary: Chemical Stability Profile
This compound (also known as 8-methylquinaldehyde) presents a specific set of stability challenges characteristic of electron-deficient heterocyclic aldehydes. Unlike simple benzenoid aldehydes, the electron-withdrawing nature of the quinoline nitrogen at the 2-position activates the carbonyl group, making it highly susceptible to nucleophilic attack by water (hydration) .
While the 8-methyl group provides some lipophilic character, it does not sufficiently sterically shield the C-2 aldehyde from hydration or oxidation. In aqueous environments, this compound exists in a dynamic equilibrium between its free aldehyde form and its gem-diol hydrate.
Part 1: Core Stability Mechanisms (The "Why")
Hydration Equilibrium (The "Hidden" Species)
In aqueous solution, this compound (
-
Mechanism: The quinoline nitrogen withdraws electron density from the C-2 position, making the carbonyl carbon highly electrophilic. Water attacks this carbon, forming the hydrate.
-
Impact: This is often mistaken for degradation. The hydrate is generally less reactive in condensation reactions (e.g., Schiff base formation) compared to the free aldehyde.
-
Detection: In HPLC, this may appear as a split peak or a broadened peak depending on the kinetics of the equilibrium relative to the column timescale. In NMR (
or wet solvents), the aldehyde proton signal ( ppm) decreases, and a new methine signal ( ppm) appears.
Oxidative Degradation
The aldehyde group is prone to autoxidation, particularly in basic pH or under light exposure, converting to 8-methylquinoline-2-carboxylic acid . This process is irreversible and renders the sample inactive for aldehyde-specific reactions.
Photostability
The quinoline core is a chromophore that can generate singlet oxygen upon UV irradiation, accelerating self-oxidation.
Part 2: Visualizing the Degradation & Reactivity Pathways[1]
Figure 1: Reaction landscape of this compound in aqueous media. The reversible hydration competes with irreversible oxidation and the desired synthetic pathway.
Part 3: Troubleshooting Guide (Q&A)
Category A: Solubility & Preparation[1]
Q1: I tried dissolving the solid directly in PBS (pH 7.4), but it formed a cloudy suspension. Is it degraded? A: No, it is likely just insoluble.
-
Root Cause: The 8-methyl group significantly increases lipophilicity compared to unsubstituted quinoline-2-carbaldehyde. The compound has very low intrinsic water solubility (
). -
Solution: Prepare a 100x Stock Solution in anhydrous DMSO or Ethanol first. Slowly add this stock to your aqueous buffer while vortexing.
-
Limit: Keep the final organic solvent concentration
to maintain solubility. If precipitation persists, consider using a solubilizing agent like cyclodextrin or a surfactant (Tween-80).
Q2: My stock solution in DMSO turned from yellow to dark brown after a week. Can I still use it? A: Proceed with caution; degradation is likely.
-
Root Cause: "Darkening" often indicates the formation of polymerization products or N-oxide formation, often triggered by light or trace peroxides in the DMSO.
-
Recommendation: Check purity via HPLC. If purity is
, discard. -
Prevention: Store DMSO stocks in amber vials, under Argon/Nitrogen, at -20°C. Use "anhydrous, septum-sealed" DMSO grades to avoid hydrolysis.
Category B: Analytical Anomalies
Q3: In my HPLC analysis (Reverse Phase, Water/Acetonitrile), I see two peaks for the pure compound. Is it impure? A: Not necessarily. You are likely observing the Aldehyde-Hydrate Equilibrium .
-
Explanation: On the column, the free aldehyde and the gem-diol can separate if their interconversion is slow relative to the flow rate.
-
Verification: Run the HPLC at a higher temperature (
). Higher temperatures shift the equilibrium towards the free aldehyde and increase the interconversion rate, often coalescing the peaks into a single sharp peak. -
Protocol Adjustment: Ensure your mobile phase is slightly acidic (0.1% Formic Acid). Neutral pH promotes the hydrate form; acidic pH favors the free aldehyde.
Q4: My 1H-NMR in
-
Explanation: The signal at ~6.1 ppm corresponds to the methine proton of the gem-diol (
). In water-rich solvents, the equilibrium for electron-deficient aldehydes shifts heavily toward the hydrate (often ). -
Fix: This is reversible. If you need to prove the structure, run the NMR in
or where water is absent. The peak will return to ~10.2 ppm.
Category C: Reaction Failures
Q5: I am trying to synthesize a thiosemicarbazone derivative in aqueous buffer, but the yield is very low. A: The hydration is competing with your nucleophile.
-
Mechanism: The gem-diol is a "dead end" for nucleophilic attack until it dehydrates back to the aldehyde.
-
Optimization:
-
Change Solvent: Switch to Ethanol or Methanol as the primary solvent.
-
Catalysis: Add a catalytic amount of Acetic Acid or HCl (1-2 drops). Acid catalysis accelerates the dehydration of the gem-diol and activates the carbonyl for the amine attack.
-
Temperature: Heat the reaction (
) to drive the equilibrium toward the reactive aldehyde and the final imine product (removing water).
-
Part 4: Standardized Protocols
Protocol 1: Preparation of Stable Stock Solution
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.
-
Concentration: 10 mM to 50 mM.
-
Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.
-
Shelf Life: 6 months (if sealed and frozen). 1 week at 4°C.
Protocol 2: Assessing Aqueous Stability (Time-Course Experiment)
Use this protocol to determine the "working time" for your specific buffer conditions.
| Step | Action | Notes |
| 1. Preparation | Dilute DMSO stock to 100 µM in your target buffer (e.g., PBS pH 7.4). | Final DMSO concentration should be 1%. |
| 2. Incubation | Incubate at experimental temperature (e.g., 37°C) in the dark. | Light protection is critical. |
| 3. Sampling | Take aliquots at T=0, 1h, 4h, 8h, 24h. | |
| 4. Quenching | Dilute aliquot 1:1 with Acetonitrile (ACN). | ACN precipitates salts and stops hydration changes. |
| 5. Analysis | Analyze via HPLC (UV detection at 254 nm). | Monitor loss of parent peak and appearance of acid peak (usually elutes earlier). |
Data Table: Expected Physicochemical Properties
| Property | Value / Behavior | Source |
| Molecular Weight | ~171.19 g/mol | Calculated |
| Solubility (Water) | Low (< 1 mg/mL) | Inferred [1, 4] |
| Solubility (DMSO) | High (> 50 mg/mL) | Benchchem [1] |
| Dominant Aqueous Form | Equilibrium: Aldehyde | General Heterocyclic Chem [5] |
| Major Degradant | 8-Methylquinoline-2-carboxylic acid | Oxidation [2] |
| pKa (Quinoline N) | ~4.0 - 5.0 | Est. from Quinoline |
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Retrieved from
-
National Toxicology Program (NTP). (1992). Chemical Repository Database: 8-Methylquinoline. Retrieved from
-
Ivan Huc et al. (2015). Synthesis of this compound derivatives. Chemistry - A European Journal. Retrieved from
-
PubChem. (2025). Compound Summary: 8-Methylquinoline.[2][3] Retrieved from
-
Gomez-Bombarelli, R. et al. (2009). Hydration equilibrium constants of aldehydes and ketones. ResearchGate. Retrieved from
Sources
troubleshooting low fluorescence quantum yield in quinoline derivatives
Technical Support Center for Heterocyclic Photophysics
Status: Online Operator: Senior Application Scientist Ticket ID: QY-TROUBLESHOOT-001
Executive Summary: The "Dark" Quinoline Problem
Quinoline derivatives are notoriously fickle fluorophores. While they are fundamental scaffolds for antimalarials, sensors, and organic LEDs, they frequently suffer from Low Fluorescence Quantum Yield (FQY) due to a "perfect storm" of intrinsic electronic properties.
If your quinoline derivative is "dark" or significantly dimmer than predicted, it is likely due to one of three specific non-radiative decay pathways:
-
The Nitrogen Lone Pair Trap: Promoting Intersystem Crossing (ISC) or Photoinduced Electron Transfer (PET).
-
The Rotor Effect: Twisted Intramolecular Charge Transfer (TICT).[1]
-
The Concentration Trap: Aggregation-Caused Quenching (ACQ) or Inner Filter Effects (IFE).
This guide provides a diagnostic framework to isolate and resolve these issues.
Diagnostic Troubleshooting (Q&A)
Category A: Electronic & Structural Quenching
Q: My unsubstituted quinoline scaffold is virtually non-fluorescent in non-polar solvents. Is my synthesis wrong? A: Likely not. This is intrinsic physics, not a synthetic error.
-
The Cause: In bare quinolines, the lowest excited singlet state is often an
state (involving the nitrogen lone pair), rather than a state. The state has a very slow radiative rate and couples strongly to the triplet state via spin-orbit coupling. This leads to rapid Intersystem Crossing (ISC) to a dark triplet state rather than fluorescence. -
The Fix:
-
Solvent Switch: Try a polar hydrogen-bonding solvent (e.g., Ethanol, Water). H-bonding stabilizes the lone pair, lowering the energy of the nitrogen orbital and potentially raising the
state above the emissive state. -
Derivatization: Add electron-donating groups (EDGs) to the ring to lower the
energy, ensuring is .
-
Q: I attached a receptor group, but the fluorescence is quenched until I bind a metal or lower the pH. Why? A: You are observing Photoinduced Electron Transfer (PET) .[2][3]
-
The Mechanism: The quinoline nitrogen (or an adjacent amine) possesses a lone pair of electrons. Upon excitation, an electron from this lone pair transfers to the semi-occupied HOMO of the excited fluorophore, effectively quenching the fluorescence.
-
The Fix (and Application): This is a feature, not a bug, for sensor design.
-
Protonation: Lowering pH protonates the nitrogen, tying up the lone pair. This blocks the PET pathway, restoring fluorescence (the "Off-On" switch).
-
Metal Chelation: Binding transition metals (e.g., Zn²⁺, Cd²⁺) has a similar effect to protonation.
-
Q: My molecule is bright in glycerol or solid state, but dark in methanol. Why? A: You are suffering from Twisted Intramolecular Charge Transfer (TICT) .
-
The Cause: If your quinoline has a flexible substituent (like a dimethylamino group or a rotating aryl ring), the excited state may relax by twisting this bond to a perpendicular geometry. This "twisted" state relaxes non-radiatively (heat) rather than emitting a photon.
-
The Test: Measure fluorescence in solvents of increasing viscosity (Methanol
Ethylene Glycol Glycerol). If FQY increases with viscosity, your fluorophore is a "molecular rotor." -
The Fix: Rigidify the structure. Fuse rings or add bulky steric groups to hinder rotation.
Category B: Methodological Artifacts
Q: I calculated a Quantum Yield of 120% (or negative values). What went wrong? A: This is almost always due to the Inner Filter Effect (IFE) or refractive index errors.
-
IFE: If your absorbance at the excitation wavelength is
OD, the molecules at the front of the cuvette absorb most of the light, casting a "shadow" on the rest of the sample. The detector "sees" less light than the math assumes. -
Refractive Index (
): If your standard is in water ( ) and your sample is in Toluene ( ), you must correct for the term in the QY equation. Toluene directs more light toward the detector due to refraction laws.
Visualization of Mechanisms[1]
Diagram 1: The "Off-On" Switching Mechanism (PET)
This diagram illustrates how the Nitrogen lone pair acts as a fluorescence killer (Quencher) and how protonation rescues the signal.
Caption: Mechanism of Photoinduced Electron Transfer (PET) quenching in quinolines and its reversal via protonation.
Diagram 2: Troubleshooting Logic Flowchart
Follow this decision tree to diagnose low FQY.
Caption: Step-by-step logic flow for isolating the cause of fluorescence quenching.
Standard Operating Procedure: Relative QY Measurement
Objective: Determine FQY (
Equation:
Protocol Steps:
-
Select Standard: Choose a standard that overlaps spectrally with your sample.[4]
-
Quinine Sulfate in 0.1 M H₂SO₄ (
, Excitation ~350 nm) is the "Gold Standard" for quinolines.
-
-
Prepare Solutions:
-
Prepare 5 concentrations of the Standard and 5 of the Sample.
-
CRITICAL: Absorbance at excitation wavelength must be 0.01, 0.02, 0.03, 0.04, 0.05 .
-
Why? To maintain a linear relationship and eliminate Inner Filter Effects.
-
-
Acquire Spectra:
-
Measure UV-Vis Absorbance for all 10 solutions.
-
Measure Fluorescence Emission (integrate the area under the curve) for all 10 solutions using the same excitation wavelength and slit widths.
-
-
Plot Data:
-
Calculate: Apply the equation above. If solvents differ, ensure refractive index correction is applied (e.g., Ethanol
, Water ).
Reference Data: Common Quinoline Solvents & Standards
| Solvent | Refractive Index ( | UV Cutoff (nm) | Note |
| Water | 1.333 | 190 | Promotes H-bonding; stabilizes |
| Ethanol | 1.361 | 205 | Good balance for biological mimics. |
| Dichloromethane | 1.424 | 230 | Non-polar; may favor |
| Glycerol | 1.474 | 207 | High viscosity; suppresses TICT. |
References
-
Tampere University. (2020). Fluorescence enhancement of quinolines by protonation.[7] (Explains the
to switch and protonation effects). -
MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT). (Detailed review of rotor effects in amine-containing fluorophores).
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. (The authoritative protocol for relative QY measurements).
-
Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. (Technical application note for instrumentation settings).
-
Wikipedia/General Science. Small Molecule Sensors & PET Mechanisms. (Overview of metal sensing and PET quenching in quinolines).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small molecule sensors - Wikipedia [en.wikipedia.org]
- 3. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.tuni.fi [researchportal.tuni.fi]
Validation & Comparative
A Comparative Guide to the Reactivity of Quinoline-2-carbaldehyde and 8-Methylquinoline-2-carbaldehyde
Introduction: The Subtle Influence of a Methyl Group
In the landscape of heterocyclic chemistry, quinoline-based scaffolds are cornerstones for the development of therapeutics, functional materials, and complex ligands.[1] The aldehyde functionality, particularly at the C2 position, serves as a versatile synthetic handle for constructing more elaborate molecular architectures through reactions like nucleophilic additions and condensations. This guide presents an in-depth comparison of the reactivity of two closely related aldehydes: quinoline-2-carbaldehyde and its C8-methylated analogue, 8-methylquinoline-2-carbaldehyde.
While the addition of a single methyl group may seem trivial, its placement at the C8 position introduces profound steric and electronic perturbations that significantly modulate the reactivity of the C2-aldehyde. Understanding these differences is critical for researchers in medicinal chemistry and materials science, as it informs reaction design, catalyst selection, and the prediction of product outcomes. We will dissect the underlying principles governing their reactivity and provide supporting experimental frameworks to illustrate these concepts in practice.
Theoretical Framework: Steric Hindrance vs. Electronic Effects
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.[2] In comparing our two subject molecules, we must consider how the C8-methyl group influences these factors.
1. Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction.[3] This inductive effect can slightly increase the electron density of the quinoline ring system. However, its influence on the distant C2-aldehyde is generally minimal and is often overshadowed by other factors. In some contexts, such as oxidation, the presence of a methyl group can facilitate the reaction by stabilizing the transition state.[4][5][6]
2. Steric Hindrance: The most significant factor differentiating the two molecules is the steric hindrance imposed by the C8-methyl group. This is a classic example of peri-hindrance, where substituents at the C8 and C1 (or in this case, the C2-substituent's region) positions are in close spatial proximity. This steric clash can impede the approach of a nucleophile to the C2-aldehyde, raising the activation energy of the reaction and slowing its rate.[7]
Caption: Molecular structures of the compared aldehydes.
Comparative Reactivity Analysis: Experimental Insights
To quantify the impact of the C8-methyl group, we can compare the performance of both aldehydes in fundamental carbonyl reactions.
A. Knoevenagel Condensation: A Probe for Steric Accessibility
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to steric hindrance around the carbonyl group.[8] A slower reaction rate or lower yield for this compound would strongly indicate that steric hindrance is the dominant effect.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a framework for directly comparing the two aldehydes under identical conditions.[9]
-
Reaction Setup:
-
In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective aldehyde (quinoline-2-carbaldehyde or this compound, 1.0 eq).
-
To each flask, add malononitrile (1.1 eq) and absolute ethanol (15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (3-4 drops) to each flask.
-
-
Reaction:
-
Heat both reaction mixtures to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the progress of each reaction every 30 minutes using Thin Layer Chromatography (TLC) on silica gel plates.
-
-
Work-up and Purification:
-
Upon consumption of the starting aldehyde (as indicated by TLC), allow the mixtures to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration, washing with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford the pure condensation product.
-
-
Analysis:
-
Dry the purified products under vacuum and record the final mass to calculate the yield.
-
Characterize the products using melting point, NMR, and IR spectroscopy to confirm their structure.
-
B. Oxidation: Tollens' Test for Aldehyde Reactivity
The Tollens' test distinguishes aldehydes from ketones based on their ease of oxidation.[10][11] While both compounds are expected to give a positive result, any noticeable difference in the rate of silver mirror formation could hint at subtle electronic influences. Aldehydes are oxidized to the corresponding carboxylate anion, while Ag⁺ is reduced to elemental silver.[11]
Experimental Protocol: Comparative Tollens' Test
-
Reagent Preparation: Prepare fresh Tollens' reagent by adding 2 drops of 5% NaOH to 2 mL of 5% silver nitrate solution. Add dilute ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.[10]
-
Reaction:
-
In two clean, separate test tubes, add 1 mL of the freshly prepared Tollens' reagent.
-
To one tube, add 3-4 drops of a dilute ethanolic solution of quinoline-2-carbaldehyde.
-
To the second tube, add 3-4 drops of a dilute ethanolic solution of this compound.
-
-
Observation:
-
Shake both tubes gently and allow them to stand at room temperature. If no reaction occurs, place them in a warm water bath (approx. 60°C) for 5-10 minutes.[12]
-
Observe the rate and extent of the formation of a silver mirror or a black precipitate.
-
Data Summary and Interpretation
The following table summarizes the expected outcomes from the comparative experiments based on established chemical principles.
| Reaction Type | Aldehyde Substrate | Expected Reaction Time | Expected Yield | Key Observations |
| Knoevenagel Condensation | Quinoline-2-carbaldehyde | ~ 1-2 hours | > 85% | Rapid formation of a yellow precipitate. |
| This compound | ~ 6-8 hours or longer | < 50% | Significantly slower precipitate formation; may require extended reflux. | |
| Tollens' Test | Quinoline-2-carbaldehyde | < 5 minutes | N/A | Rapid formation of a silver mirror at room temperature. |
| This compound | < 5 minutes | N/A | Formation of a silver mirror; rate may be slightly faster due to electronic effects but is often visually indistinguishable. |
Interpretation:
The stark difference in the Knoevenagel condensation results points overwhelmingly to steric hindrance as the primary factor governing the reactivity of this compound in nucleophilic addition-condensation reactions. The C8-methyl group acts as a steric shield, impeding the approach of the malononitrile enolate to the C2-aldehyde carbon. This increases the activation energy of the rate-determining nucleophilic attack step, resulting in a drastically slower reaction and lower yield.
Caption: Peri-hindrance impeding nucleophilic attack on the C2-aldehyde.
In the Tollens' test, both aldehydes are readily oxidized. The small size of the reacting species and the nature of the oxidation mechanism make this reaction less susceptible to steric hindrance. The electron-donating nature of the methyl group may even slightly accelerate this reaction, though the effect is likely too subtle to observe without precise kinetic measurements.[4][6]
Conclusion and Outlook
The comparison between quinoline-2-carbaldehyde and this compound serves as a powerful illustration of how a strategically placed functional group can fundamentally alter molecular reactivity.
-
Quinoline-2-carbaldehyde is a highly reactive aldehyde, readily participating in nucleophilic addition and condensation reactions due to the electronically withdrawing nature of the quinoline nitrogen and the steric accessibility of the carbonyl group.
-
This compound exhibits significantly attenuated reactivity in reactions involving bulky nucleophiles. This is not due to electronic effects, but rather the pronounced peri-hindrance from the C8-methyl group, which sterically shields the C2-aldehyde from attack.
For researchers and drug development professionals, this has critical implications. When designing syntheses involving 8-substituted quinolines, one must account for this steric impediment. It may necessitate the use of smaller, more reactive nucleophiles, more forceful reaction conditions (higher temperatures, longer reaction times), or alternative synthetic strategies that avoid direct nucleophilic attack on a hindered C2-aldehyde. This guide underscores the necessity of considering not just the electronic environment but the three-dimensional architecture of a molecule when predicting its chemical behavior.
References
-
Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
-
Mohareb, R. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]
-
Arjunan, V., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 69-78. [Link]
-
Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. [Link]
-
Kubicki, M., et al. (2020). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
-
University of Babylon (2021). Experimental No. (13) Aldehydes and ketones. College of Education for Pure Science. [Link]
-
Chemistry with Dr. G (2020). Aldehyde & Ketone Reactions Experiment. YouTube. [Link]
-
Mohareb, R. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]
-
Patel, N. B., et al. (2021). Synthesis, Spectral Characterization, and In-vitro Antioxidant Activity Screening of Some Novel 2-Hydroxy Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Quimicaorganica.org. Nucleophilic addition to quinolines and isoquinolines. Quimicaorganica.org. [Link]
-
BYJU'S (2019). Tests for Aldehydes and Ketones. BYJU'S. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
-
Boodida, S., et al. (2019). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering, 7(22), 18667-18676. [Link]
-
Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students. Vedantu. [Link]
-
Orsy, G., et al. (2018). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
-
PraxiLabs. Virtual visualization for aldehyde and ketone reactions. PraxiLabs. [Link]
-
Wang, X., et al. (2011). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Ordon, M., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. ResearchGate. [Link]
-
Mekheimer, R. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 404-413. [Link]
-
Fiveable. 3.2 Nucleophilic addition reactions. Fiveable. [Link]
-
Zhang, Z., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 23(15), 5848-5853. [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Khan Academy. [Link]
-
Chemsrc. Quinoline-2-carboxaldehyde. Chemsrc. [Link]
-
Barlin, G. B., & Cronin, J. C. (1969). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society B: Physical Organic. [Link]
-
Kumar, S., & Kumar, R. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Comparison Guide: Mass Spectrometry Profiling of 8-Methylquinoline-2-carbaldehyde
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-methylquinoline-2-carbaldehyde. It is structured to serve researchers and drug development professionals requiring rigorous structural validation and impurity profiling.
Executive Summary
This compound (C₁₁H₉NO, MW 171.[1]19) is a critical heterocyclic scaffold used in the synthesis of chemosensors, metallo-pharmaceuticals, and Schiff-base ligands.[1] Its structural integrity is defined by the specific "peri" relationship between the nitrogen atom (N1) and the methyl group (C8), combined with the reactivity of the aldehyde at C2.
In drug development, distinguishing this compound from its regioisomers (e.g., 6-methylquinoline-2-carbaldehyde or 2-methylquinoline-8-carbaldehyde) is essential for quality control (QC) and impurity profiling.[1] This guide compares the mass spectrometric behavior of this compound against these alternatives, highlighting the diagnostic fragmentation pathways that allow for unambiguous identification.
Quick Comparison: Target vs. Alternatives
| Feature | This compound (Target) | 6-Methylquinoline-2-carbaldehyde (Alternative Isomer) | 2-Methylquinoline-8-carbaldehyde (Alternative Isomer) |
| Key Structural Feature | Methyl at C8 (Peri to N1); Aldehyde at C2.[2] | Methyl at C6 (Para to N1); Aldehyde at C2. | Methyl at C2; Aldehyde at C8 (Peri to N1). |
| Dominant EI Fragment | m/z 143 ([M-CO]⁺) | m/z 143 ([M-CO]⁺) | m/z 170 ([M-H]⁺) (Pronounced ortho/peri effect) |
| Diagnostic Ratio | High [M-H]⁺/[M]⁺ ratio due to C8-Methyl proximity to N. | Lower [M-H]⁺ intensity; standard aldehyde loss.[1] | Very strong [M-H]⁺ due to aldehyde H-bonding with N. |
| Ionization Preference | ESI(+) (Forms stable [M+H]⁺) | ESI(+) | ESI(+) |
Methodology Comparison: EI vs. ESI
To fully characterize this compound, two complementary ionization techniques are standard.[1] The choice of method dictates the fragmentation depth and sensitivity.
A. Electron Ionization (EI) - 70 eV[3]
-
Purpose: Structural fingerprinting and library matching.
-
Mechanism: Hard ionization imparting ~140 kcal/mol excess energy.
-
Performance:
-
Produces a distinct Molecular Ion (M⁺, m/z 171) .
-
Induces extensive fragmentation, revealing the carbon skeleton connectivity.[1]
-
Best for: Confirming the presence of the aldehyde group (loss of 28 Da) and the quinoline core (loss of 27 Da).
-
B. Electrospray Ionization (ESI-MS/MS)
-
Purpose: Trace quantification and impurity detection in biological matrices.
-
Mechanism: Soft ionization yielding protonated molecules ([M+H]⁺, m/z 172).[1]
-
Performance:
-
Minimal in-source fragmentation.
-
Requires Collision-Induced Dissociation (CID) to generate fragments.
-
Best for: High-sensitivity LC-MS/MS assays (e.g., PK studies).[1]
-
Detailed Fragmentation Analysis (EI)
The fragmentation of this compound follows a logical cascade governed by the stability of the aromatic quinoline ring.
Primary Fragmentation Pathway
-
Molecular Ion (M⁺, m/z 171): The radical cation is formed with high stability due to the aromatic system.
-
Loss of Carbon Monoxide ([M-CO]⁺, m/z 143): This is the base peak or a major fragment. The aldehyde carbonyl group is ejected as neutral CO. This involves a rearrangement where the hydrogen from the aldehyde migrates to the ring or is lost subsequently.
-
Loss of Hydrogen ([M-H]⁺, m/z 170):
-
Mechanism: Loss of the aldehydic hydrogen to form an acylium ion (Ar-C≡O⁺).
-
Specific to 8-Methyl: The methyl group at C8 can also lose a hydrogen to form a quinolinylmethyl cation, stabilized by the nitrogen. This dual pathway makes the m/z 170 peak more intense in the 8-methyl isomer compared to the 6-methyl isomer.
-
-
Ring Contraction ([M-CO-HCN]⁺, m/z 116): Following CO loss, the resulting species (likely a methyl-substituted indole-like or naphthalene-like radical) loses Hydrogen Cyanide (HCN, 27 Da), a hallmark of quinoline degradation.[1]
Experimental Data: Representative Ion List
| m/z (Da) | Ion Identity | Relative Intensity (Approx.)[1] | Mechanistic Origin |
| 171 | M⁺ | 80-100% | Molecular Ion (Radical Cation). |
| 170 | [M-H]⁺ | 40-60% | Loss of aldehydic H or benzylic H (C8-Me). |
| 143 | [M-CO]⁺ | 100% (Base Peak) | Alpha-cleavage of carbonyl; extrusion of CO. |
| 142 | [M-CHO]⁺ | 30-50% | Loss of formyl radical; or H loss from m/z 143. |
| 116 | [C₉H₈]⁺ | 20-30% | Loss of HCN from the [M-CO] species. |
| 115 | [C₉H₇]⁺ | 25-40% | Typical aromatic hydrocarbon fragment (Indenyl cation).[1] |
| 89 | [C₇H₅]⁺ | 10-15% | Further loss of C₂H₂ (acetylene) from m/z 115.[1] |
Note: Intensities vary by instrument tuning. The transition 171 → 143 is the primary diagnostic for the 2-carbaldehyde functionality.
Structural Differentiation: The "Peri-Effect"
The core challenge is distinguishing This compound from 2-methylquinoline-8-carbaldehyde .
Mechanism of Differentiation
-
This compound:
-
The methyl group is at C8 (peri to Nitrogen). The aldehyde is at C2.
-
Fragmentation is dominated by the C2-Aldehyde loss of CO (M-28).
-
Result: Strong m/z 143 .
-
-
2-Methylquinoline-8-carbaldehyde:
-
The aldehyde is at C8 (peri to Nitrogen).
-
Peri-Effect: The carbonyl oxygen at C8 can interact with the Nitrogen lone pair, or the aldehydic hydrogen can H-bond to the Nitrogen.
-
This stabilizes the [M-1]⁺ ion (acylium formation) significantly more than in the 2-carbaldehyde isomer.
-
Result: Dominant m/z 170 ([M-H]⁺) , often exceeding the M⁺ or [M-CO]⁺ in intensity.[1]
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization (EI).
Caption: Figure 1. Proposed EI mass spectrometry fragmentation pathway for this compound showing the dominant CO loss characteristic of the C2-aldehyde.
Experimental Protocols
Protocol A: GC-MS Analysis (Structural Confirmation)
Objective: Confirm identity and purity of synthesized this compound.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.
-
-
Instrument Parameters:
-
Data Validation:
-
Verify M⁺ at m/z 171.
-
Confirm Base Peak at m/z 143.
-
Check for absence of m/z 185 (indicative of oxidation to carboxylic acid impurity).
-
Protocol B: LC-MS/MS (Quantification/Impurity Profiling)
Objective: Detect trace levels in biological or reaction matrices.[3]
-
Sample Preparation:
-
Dissolve sample in Acetonitrile/Water (50:50) + 0.1% Formic Acid.
-
Concentration: 100 ng/mL.
-
-
Instrument Parameters:
-
Source: ESI Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MRM Transitions (Multiple Reaction Monitoring):
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from
-
Musialik, E. et al. (2020).[1][6] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2053. Retrieved from
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. Retrieved from
- NIST Mass Spectrometry Data Center.Quinoline Fragmentation Standards. (General Reference for Quinoline loss of HCN).
-
Huc, I. et al. (2010).[1] Synthesis of this compound derivatives. Chemistry - A European Journal. Retrieved from
Sources
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- 2. CN103492377A - ä½ä¸ºpimæ¿é ¶æå¶åçä¸åå¹¶å¡å¶ååç© - Google Patents [patents.google.com]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Pillar: Elemental Analysis for Stoichiometric Integrity
An In-Depth Technical Guide to the Purity Assessment of 8-Methylquinoline-2-carbaldehyde: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not a mere specification but the bedrock of reliable, reproducible, and meaningful results. This compound, a key heterocyclic building block in medicinal chemistry and materials science, is no exception.[1][2] Its utility in synthesizing novel therapeutic agents and functional materials necessitates a rigorous and multi-faceted approach to purity verification.[3][4]
This guide provides a senior application scientist's perspective on determining the purity of this compound. We will delve into the foundational principles of elemental analysis, a cornerstone of stoichiometric verification, and compare its utility against orthogonal chromatographic and spectroscopic methods. The causality behind experimental choices, detailed protocols, and the logic of an integrated analytical strategy are explored to provide a self-validating framework for quality assessment.
Elemental analysis (EA), specifically CHNS/O analysis, serves as a fundamental check of a compound's empirical formula.[5] Its power lies in its directness: it quantifies the core elemental composition of the bulk material. For a newly synthesized batch of this compound (C₁₁H₉NO), EA provides a definitive answer to the question: "Does the elemental makeup of my sample match the theoretical composition?"[6][7] A significant deviation signals the presence of impurities that alter the carbon, hydrogen, or nitrogen content, such as residual solvents, inorganic salts, or synthetic byproducts.
The technique operates on the principle of complete combustion. A small, precisely weighed sample is burned in a furnace with excess oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[6] The resulting data provides the mass percentage of each element in the original sample.
Experimental Protocol: CHN Elemental Analysis
-
Instrument Preparation: Ensure the elemental analyzer is calibrated using a certified standard with a known elemental composition (e.g., acetanilide). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous and free of residual solvent for an accurate reading.
-
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace.
-
Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gases then flow through a chromatographic column to separate them before reaching the TCD.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Interpreting the Data: A Quantitative Benchmark
The scientific community generally accepts a deviation of ±0.4% from the theoretical value as proof of purity for a small molecule.[5]
| Element | Theoretical % (for C₁₁H₉NO) | Hypothetical Experimental Result | Deviation |
| Carbon (C) | 77.18% | 76.95% | -0.23% |
| Hydrogen (H) | 5.30% | 5.38% | +0.08% |
| Nitrogen (N) | 8.18% | 8.11% | -0.07% |
-
Molecular Formula: C₁₁H₉NO
-
Molecular Weight: 171.20 g/mol
The hypothetical data above falls within the acceptable ±0.4% range, providing strong evidence for the stoichiometric purity of the bulk sample. However, elemental analysis is not without its limitations. It provides no information about the nature of the impurities and cannot distinguish between isomers. Therefore, it should be considered a necessary, but not sufficient, component of a comprehensive purity assessment.
Orthogonal Methods: Building a Complete Purity Profile
To create a holistic and trustworthy purity profile, one must employ orthogonal analytical techniques—methods that measure sample properties based on different principles.[8][9][10] For this compound, the most powerful complementary techniques are chromatography and spectroscopy.[11]
Chromatographic Techniques: The Power of Separation
Chromatography excels where elemental analysis falls short: it physically separates the main compound from impurities, allowing for their individual detection and quantification.[12]
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds.[8][9] It separates analytes based on their distribution between a solid stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is ideal.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) or UV detector at 254 nm.[13]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
The resulting chromatogram will show a major peak for the target compound and potentially smaller peaks for impurities. Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks.
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.35 | Starting Material (e.g., 8-methylquinoline) |
| 2 | 8.2 | 99.50 | This compound |
| 3 | 9.1 | 0.15 | Unknown Impurity |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds with sufficient volatility and thermal stability, GC-MS offers exceptional separation efficiency and the definitive identification power of mass spectrometry.[14][15][16] It separates compounds in the gas phase and then fragments them, creating a unique mass spectrum "fingerprint" for identification.
-
Column: DB-5MS or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
Spectroscopic Techniques: Illuminating Molecular Structure
Spectroscopy provides detailed structural information, confirming the identity of the main compound and often revealing the structure of impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic compounds.[17] For purity analysis, quantitative ¹H NMR (qNMR) is exceptionally valuable. It allows for the determination of purity against a certified internal standard without needing to isolate and identify every impurity.[10][18] It is a primary ratio method, making it highly accurate.[18]
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of 30 seconds) and a 90° pulse angle.
-
Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculation: Purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial masses of the analyte and standard.
2. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.[19] For C₁₁H₉NO, the expected exact mass is 171.0684. An HRMS result of 171.0681 would provide very strong evidence for the correct molecular formula, complementing the data from elemental analysis.
Visualizing the Workflow: An Integrated Strategy
A robust purity assessment strategy integrates these techniques in a logical sequence. No single method is sufficient, but together they provide a self-validating system.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion: A Triad of Purity Validation
References
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- AZoM. A Look at Elemental Analysis for Organic Compounds. (2021).
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- ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025).
- ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- MDPI. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023).
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- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020).
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- Atlantis Press. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
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A Senior Application Scientist's Guide to Validating Schiff Base Formation with IR Spectroscopy
For researchers and professionals in synthetic chemistry and drug development, the formation of a Schiff base, or imine, is a fundamental reaction. These compounds, characterized by a carbon-nitrogen double bond (C=N), are pivotal in organic synthesis and coordination chemistry.[1][2] Verifying the successful synthesis of a Schiff base is a critical step, and while various analytical techniques exist, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its speed, simplicity, and accessibility.
This guide provides an in-depth, expert-level comparison and a validated protocol for using IR spectroscopy to unequivocally confirm Schiff base formation. We will move beyond simple peak identification to understand the causality behind spectral changes, ensuring a trustworthy and self-validating analytical process.
The Chemical Transformation: A Vibrational Story
A Schiff base is formed through the condensation of a primary amine with an aldehyde or a ketone.[3] This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine.[4][5]
From a vibrational spectroscopy perspective, this is a clear story of "disappearance and appearance." We are looking for definitive proof that the bonds in the reactants have vanished and a new, critical bond in the product has emerged.
-
Disappearing Act I: The Carbonyl (C=O) Stretch. The aldehyde or ketone starting material has a strong, sharp absorption band corresponding to its C=O stretching vibration.[6]
-
Disappearing Act II: The Amine (N-H) Stretches and Bends. The primary amine reactant exhibits characteristic N-H stretching and bending vibrations.[7]
-
The Grand Entrance: The Imine (C=N) Stretch. The hallmark of a successful reaction is the appearance of a new absorption band corresponding to the C=N stretch of the newly formed Schiff base.[8][9]
Deciphering the Spectrum: Key Diagnostic Peaks
A successful validation hinges on observing the disappearance of reactant peaks and the concurrent appearance of the product's imine peak.
Reactant Signals to Monitor for Disappearance:
-
C=O (Carbonyl) Stretch: This is one of the most intense and easily identifiable peaks in the mid-IR region. Its complete absence in the product spectrum is strong evidence of reaction completion.[8]
-
N-H (Amine) Stretches: Primary amines (R-NH₂) show a characteristic pair of medium-intensity peaks.
-
N-H (Amine) Bend: This "scissoring" vibration often appears as a medium to strong band.
-
Primary Amines: ~1650-1580 cm⁻¹[7]
-
The Product Signal to Confirm Formation:
-
C=N (Imine or Azomethine) Stretch: This is the crucial peak that confirms the formation of the Schiff base. It is typically of medium to strong intensity.
-
Expert Insight: The C=N stretch can sometimes overlap with the aromatic C=C stretching region (~1600-1450 cm⁻¹). This is why a self-validating approach is critical. You must run the spectra of your starting aldehyde/ketone and amine. The new peak in the product spectrum, which is absent in both starting material spectra, can be confidently assigned to the C=N stretch, even in a crowded region. Furthermore, conjugation with aromatic systems can shift the C=N absorption to lower wavenumbers.[16]
Data in Action: A Comparative Spectral Analysis
To illustrate, let's consider the reaction of benzaldehyde with aniline to form N-benzylideneaniline. The table below summarizes the expected key changes in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reactant: Benzaldehyde | Reactant: Aniline | Product: Schiff Base |
| Carbonyl | C=O Stretch | ~1705-1685 | Present | Absent | Absent |
| Aldehydic C-H | C-H Stretch | ~2860-2800 & ~2760-2700 | Present | Absent | Absent |
| Primary Amine | N-H Stretch | ~3500-3200 (two peaks) | Absent | Present | Absent |
| Imine (Azomethine) | C=N Stretch | ~1630-1615 | Absent | Absent | Present |
| Aromatic Ring | C=C Stretch | ~1600-1450 | Present | Present | Present |
This clear "disappearance-appearance" logic provides a robust validation of the chemical transformation.
Visualizing the Validation Process
The following diagram illustrates the core logic of using IR spectroscopy for Schiff base validation, linking the chemical reaction to the expected spectral changes.
Caption: Reaction scheme and corresponding IR spectral changes for Schiff base formation.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a systematic approach is essential. This workflow treats the analysis as a self-validating system by comparing the product against its precursors.
Caption: Step-by-step workflow for validating Schiff base synthesis using FTIR.
Step-by-Step Methodology
-
Sample Preparation (Solids): The KBr Pellet Method
-
Principle: This "gold standard" technique involves mixing a small amount of the solid sample with dry, IR-transparent potassium bromide (KBr) and pressing it into a transparent pellet.[17] This minimizes light scattering and avoids solvent interference.[17][18]
-
Protocol:
-
Moisture is the Enemy: Gently heat the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed water. KBr is highly hygroscopic; use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven.[19] Water shows strong IR absorptions that can obscure sample peaks.[19]
-
Grind the Sample: Place 1-2 mg of your purified, dry Schiff base product into the agate mortar and grind it to a fine, consistent powder.[18]
-
Mix, Don't Grind: Add approximately 100-200 mg of dry KBr powder.[18] Gently but thoroughly mix the sample and KBr with the pestle. The goal is uniform dispersion, not further grinding of the KBr.[19]
-
Press the Pellet: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure.[19][20] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[19]
-
Repeat: Prepare separate KBr pellets for your starting aldehyde/ketone and primary amine using the same procedure.
-
-
-
Alternative Sample Preparation Methods:
-
Nujol Mull: For samples that are difficult to grind or are sensitive to pressure. The solid is ground with a few drops of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[21] Be aware that Nujol itself has C-H stretching and bending absorptions that will appear in your spectrum, potentially obscuring sample peaks in those regions.[22]
-
Attenuated Total Reflectance (ATR): This is the most rapid technique, requiring little to no sample preparation.[23][24] The solid or liquid sample is simply brought into direct contact with a high-refractive-index crystal (often diamond or germanium).[25] The IR beam interacts with a very shallow layer of the sample at the crystal interface.[23][26] ATR is excellent for qualitative identification and reaction monitoring.[24]
-
-
Data Acquisition:
-
Background Scan: First, run a background spectrum with an empty sample holder (or a pure KBr pellet). This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[18]
-
Sample Scan: Place the sample pellet in the spectrometer and acquire the spectrum.
-
Parameters: For routine validation, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is typically sufficient to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis & Validation:
-
Overlay the three spectra (aldehyde/ketone, amine, and product).
-
Confirm the complete disappearance of the strong C=O stretch from the starting carbonyl compound in the product spectrum.
-
Confirm the disappearance of the characteristic N-H stretching peaks of the primary amine in the product spectrum.
-
Identify the new, distinct peak in the ~1650-1580 cm⁻¹ region of the product spectrum that is absent in both starting material spectra. This is your C=N imine stretch.
-
References
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- s
- ResearchGate. Mechanism of Schiff base (imine)
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- Sample prepar
- Specac Ltd.
- Mettler Toledo.
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- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES.
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- ResearchGate. The FT-IR of synthesized imine compounds | Download Scientific Diagram.
- PMC. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
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- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Scheme 1: Reaction pathway for the form
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-methylquinoline-2-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of 8-methylquinoline-2-carbaldehyde. As a niche quinoline derivative, specific safety data for this exact compound is not always readily available. Therefore, the procedural guidance herein is synthesized from authoritative data on structurally analogous compounds, including quinoline, 8-methylquinoline, and other aromatic aldehydes.[1] This document is intended for researchers, scientists, and drug development professionals. A thorough, site-specific risk assessment must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department before handling or disposal.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. Quinolines and their derivatives are recognized for their biological activity, but also for their potential health and environmental hazards.[2] The functional groups on our compound of interest—a methyl group and an aldehyde on the quinoline core—inform its reactivity and toxicity profile.
The quinoline structure itself is associated with hepatotoxicity and is a suspected carcinogen.[2][3] Aldehydes are known irritants and sensitizers. Therefore, it is imperative to handle this compound as a hazardous substance.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | Classification | Rationale and Precautionary Notes | Supporting Sources |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed or in contact with skin | Quinoline derivatives are known to be toxic.[3][4] Assume any exposure via ingestion or dermal contact requires immediate medical attention. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation | The aromatic and aldehyde functionalities contribute to irritant properties. Prolonged contact can lead to dermatitis. | [7][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation and potential damage.[7][8] | [7][8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Quinoline itself is suspected of causing genetic defects. This potential hazard must be extended to its derivatives until proven otherwise.[3] | [3][5] |
| Carcinogenicity | May cause cancer | Animal studies have shown that quinoline can cause liver cancer.[4] Handle with the assumption of carcinogenicity, employing stringent engineering controls. | [3][5] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Quinoline is persistent in the environment, posing a significant risk to aquatic ecosystems.[2][5] It must not be released into the environment. |[2][5] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered PPE approach is mandatory to minimize exposure risk.[1] All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton).[5] | Prevents skin contact. Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating skin. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body | Laboratory coat. Chemical-resistant apron or clothing for larger quantities. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary if engineering controls (fume hood) are not available or are insufficient.[7] | Protects against inhalation of harmful vapors or aerosols. |
Waste Characterization and Segregation: The Path to Proper Disposal
All materials contaminated with this compound must be classified and handled as hazardous waste.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[10][11]
-
Characteristic Waste: This waste is highly likely to be classified as a toxic hazardous waste (EPA Waste Code D00-series) due to its inherent toxicity to aquatic life and potential human health effects.[5]
-
Listed Waste: While not specifically on the P or U lists, if the waste is an unused commercial chemical product, it may fall under these categories.[10] Always consult with your EHS department for a definitive classification.
Segregation Protocol:
-
Designate a specific, labeled hazardous waste container for all solid and liquid waste contaminated with this compound.
-
Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, to prevent unintended chemical reactions.
-
Keep liquid and solid waste streams separate in their respective, compatible containers.
Step-by-Step Disposal and Decontamination Protocols
Disposal must be conducted in strict accordance with local, state, and federal regulations. Never discharge this compound or its solutions into the sewer system or dispose of it with municipal waste.[5][6]
Protocol 1: Small-Scale Spill Decontamination (<5 mL)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure PPE: Don the appropriate PPE as detailed in Table 2.
-
Containment: Cover the spill with an absorbent, non-reactive material such as vermiculite, sand, or a universal binder.[8]
-
Collection: Carefully sweep or wipe up the absorbed material.[8] Avoid creating dust or aerosols.[12][13]
-
Package Waste: Place the contaminated absorbent material and any used cleaning supplies into a suitable, sealable container. Label it clearly as "Hazardous Waste: this compound debris."
-
Decontaminate Surface: Wash the spill area with a soap and water solution, followed by 60-70% ethanol.[9] Collect all cleaning solutions as hazardous waste.
-
Final Disposal: Transfer the sealed waste container to your facility's designated hazardous waste accumulation area for pickup by a licensed disposal company.
Protocol 2: Disposal of Bulk and Contaminated Materials
-
Primary Containment: Collect all waste, including unused product, reaction residues, and heavily contaminated items, in a designated, compatible, and tightly sealed container.[7][14]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed container in a well-ventilated, designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[7]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.[7][12] This is the only acceptable method for final disposal.
-
Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste, as they retain residue. Dispose of them in the same manner as the chemical itself.[3][8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound waste.
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Personal protective equipment for handling 8-methylquinoline-2-carbaldehyde
Executive Summary & Hazard Context
Handling 8-methylquinoline-2-carbaldehyde requires a safety strategy that respects both its functional reactivity and its biological pharmacophore.[1] As a quinoline derivative carrying a reactive aldehyde group, this compound presents a dual-threat profile: chemical reactivity (Schiff base formation, protein cross-linking) and biological activity (potential DNA intercalation or enzyme inhibition).
This guide moves beyond generic compliance. It establishes a closed-loop safety system designed to protect the researcher from sensitization and the compound from environmental degradation.
The Hazard Matrix
Treat this compound as a potent sensitizer and irritant.
| Hazard Class | GHS Code | Critical Effect | Operational Implication |
| Skin Irritation | H315 | Dermal inflammation | Direct contact causes immediate dermatitis.[1] |
| Eye Irritation | H319 | Serious eye damage | Aldehydes are lachrymators; vapors alone can trigger tears/pain.[1] |
| Resp. Toxicity | H335 | Airway sensitization | Inhalation of dust/mist triggers mucosal inflammation.[1] |
| Reactivity | N/A | Oxidation/Polymerization | Air-sensitive.[1][2] Aldehydes oxidize to carboxylic acids if exposed.[1] |
The Defensive Barrier: Personal Protective Equipment (PPE)
Standard PPE is insufficient for reactive aldehydes.[1] The following specifications are non-negotiable for handling >100 mg quantities.
A. Hand Protection: The "Double-Shell" Protocol
Aldehydes can permeate standard nitrile gloves over time.[1] We utilize a layered approach to prevent breakthrough.
-
Inner Layer: Nitrile (4 mil) .[1] Acts as a second skin and sweat barrier.[1]
-
Outer Layer: High-Performance Nitrile (minimum 5-8 mil) or Butyl Rubber .[1]
B. Ocular & Respiratory Defense[1][3][4]
-
Primary Barrier (Engineering Control): All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
-
Secondary Barrier (PPE):
C. Body Shielding[1]
-
Lab Coat: Flame-resistant (Nomex) or 100% cotton.[1] Synthetic blends (polyester) should be avoided as they melt into skin upon fire exposure.[1]
-
Apron: Chemical-resistant apron (rubber/neoprene) required for transfers >1 Liter.[1]
Operational Workflow: The "Zero-Exposure" Loop
Safety is not just what you wear; it is how you move.[1] This workflow minimizes aerosolization and exposure.[3]
Workflow Logic Diagram
The following decision matrix dictates the handling environment based on the physical state and quantity of the material.
Figure 1: Decision matrix for handling based on physical state to minimize respiratory and dermal exposure.
Detailed Protocol Steps
-
Pre-Weighing Preparation:
-
Solubilization (The Critical Moment):
-
Reaction Monitoring:
Waste Disposal & Deactivation
Improper disposal of aldehydes creates long-term environmental hazards.[1] Segregation is critical.
Disposal Logic Diagram
Never mix this compound with oxidizers (Nitric acid, Peroxides) in the waste stream.[1]
Figure 2: Waste stream segregation logic to prevent incompatible chemical reactions in storage.
Disposal Procedures[1][3][4][5][6][7][8][9][10]
-
Quenching (Optional but Recommended): If disposing of pure unreacted material, treat with a mild aqueous sodium bisulfite solution.[1] This forms a bisulfite adduct, reducing the volatility and reactivity of the aldehyde group before disposal.[1]
-
Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).[1] Label clearly: "Contains Quinoline Aldehydes - Irritant."[1]
-
Solid Waste: All contaminated gloves and weighing papers must be double-bagged in polyethylene bags before being placed in the solid hazardous waste drum.[1]
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Quinolinecarboxaldehyde Compound Summary. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Glove Selection Chart for Chemical Resistance. Retrieved from [Link][1][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
